molecular formula C8H6ClNO B1591852 5-Chloroisoindolin-1-one CAS No. 74572-29-5

5-Chloroisoindolin-1-one

Cat. No.: B1591852
CAS No.: 74572-29-5
M. Wt: 167.59 g/mol
InChI Key: PSKBCTAXSVTOTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Product Overview 5-Chloroisoindolin-1-one (CAS Number: 74572-29-5) is a high-purity chemical compound with the molecular formula C 8 H 6 ClNO and a molecular weight of 167.59 g/mol. This compound belongs to the isoindolinone family, a privileged scaffold in medicinal chemistry and drug discovery due to its presence in a wide range of biologically active molecules . As a building block, it is supplied for research applications in pharmaceutical development and organic synthesis. Research Applications and Value Isoindolinone derivatives are recognized as critical structural motifs in natural products and pharmaceuticals . The core structure serves as a versatile precursor for the synthesis of complex molecules. Research into isoindolinone-based compounds has revealed a broad spectrum of pharmacological properties, including anti-inflammatory, antiviral, and anticancer activities, making this chemical class a significant focus in the development of new therapeutic agents . The specific chlorine substitution on the this compound scaffold provides a reactive handle for further functionalization via metal-catalyzed cross-coupling reactions, enabling researchers to rapidly explore structure-activity relationships and create diverse chemical libraries . Handling and Safety This product is intended for research purposes only and is not for diagnostic or therapeutic use. Refer to the Safety Data Sheet for comprehensive handling information. Store in a sealed, dry container at room temperature .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-2,3-dihydroisoindol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO/c9-6-1-2-7-5(3-6)4-10-8(7)11/h1-3H,4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSKBCTAXSVTOTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)Cl)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80599922
Record name 5-Chloro-2,3-dihydro-1H-isoindol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80599922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74572-29-5
Record name 5-Chloro-2,3-dihydro-1H-isoindol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80599922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Chloroisoindolin-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

5-Chloroisoindolin-1-one: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emerging Significance of the Isoindolinone Scaffold

The isoindolinone core is a privileged heterocyclic motif increasingly recognized for its prevalence in a wide array of biologically active natural products and synthetic pharmaceuticals.[1] Derivatives of this scaffold have demonstrated a remarkable range of therapeutic activities, including antitumor, anti-inflammatory, and antimicrobial properties.[1] 5-Chloroisoindolin-1-one (CAS Number: 74572-29-5), a halogenated derivative, serves as a crucial building block in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. Its strategic chloro-substitution provides a handle for further chemical modifications, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacological profiles. This guide provides an in-depth technical overview of this compound, encompassing its synthesis, potential mechanism of action, and applications in drug discovery, tailored for researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is fundamental for its application in synthetic and medicinal chemistry.

PropertyValueSource
IUPAC Name 5-chloro-2,3-dihydroisoindol-1-oneN/A
CAS Number 74572-29-5N/A
Molecular Formula C₈H₆ClNON/A
Molecular Weight 167.59 g/mol N/A
Appearance White to off-white solidN/A
Boiling Point 436.5±45.0 °C (Predicted)N/A
Density 1.362±0.06 g/cm³ (Predicted)N/A
pKa 13.58±0.20 (Predicted)N/A

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound can be strategically approached through the amidation of a suitable benzoic acid derivative followed by intramolecular cyclization. The following protocol outlines a robust and reproducible method.

Conceptual Workflow

Synthesis_Workflow cluster_0 Step 1: Amidation cluster_1 Step 2: Cyclization Start 4-Chloro-2-methylbenzoic Acid Intermediate1 4-Chloro-2-methylbenzoyl Chloride Start->Intermediate1 Acyl Chloride Formation Reagent1 Thionyl Chloride (SOCl₂) Reagent1->Intermediate1 Intermediate2 4-Chloro-2-methylbenzamide Intermediate1->Intermediate2 Amination Reagent2 Ammonia (NH₃) Reagent2->Intermediate2 Reagent3 N-Bromosuccinimide (NBS), Radical Initiator (e.g., AIBN) Intermediate3 2-(Bromomethyl)-4-chlorobenzamide Intermediate2->Intermediate3 Bromination Reagent3->Intermediate3 Product This compound Intermediate3->Product Intramolecular Cyclization

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 4-Chloro-2-methylbenzamide

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), suspend 4-chloro-2-methylbenzoic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or toluene.

  • Acyl Chloride Formation: Slowly add thionyl chloride (SOCl₂, 1.2 eq) to the suspension at room temperature. Heat the reaction mixture to reflux and maintain for 2-3 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Removal of Excess Reagent: After completion, carefully remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude 4-chloro-2-methylbenzoyl chloride is used in the next step without further purification.

  • Amination: Dissolve the crude acyl chloride in an anhydrous aprotic solvent like DCM. Cool the solution to 0 °C in an ice bath. Bubble ammonia gas through the solution or add a solution of ammonia in an appropriate solvent (e.g., 0.5 M ammonia in 1,4-dioxane) dropwise while maintaining the temperature at 0 °C.

  • Work-up and Isolation: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. Quench the reaction with water and separate the organic layer. Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure to yield 4-chloro-2-methylbenzamide, which can be purified by recrystallization if necessary.

Step 2: Synthesis of this compound

  • Bromination: Dissolve 4-chloro-2-methylbenzamide (1.0 eq) in a suitable solvent like carbon tetrachloride (CCl₄) or chlorobenzene. Add N-bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.

  • Reaction Conditions: Heat the mixture to reflux and irradiate with a UV lamp to initiate the radical bromination. Monitor the reaction progress by TLC.

  • Intramolecular Cyclization and Isolation: Upon completion of the bromination, the in-situ generated 2-(bromomethyl)-4-chlorobenzamide undergoes spontaneous intramolecular cyclization to form this compound. After cooling, the product may precipitate out of the solution. Filter the solid and wash with a cold solvent. The filtrate can be concentrated and the residue purified by column chromatography (silica gel, using a gradient of ethyl acetate in hexanes) to afford the final product.

Mechanism of Action: A Focus on PARP1 Inhibition

Recent studies have highlighted the potential of isoindolinone derivatives as potent inhibitors of Poly(ADP-ribose) polymerase 1 (PARP1), a key enzyme in the DNA damage repair pathway.[2][3] The structural similarity between the isoindolinone scaffold and the nicotinamide moiety of nicotinamide adenine dinucleotide (NAD+), the natural substrate of PARP1, facilitates competitive inhibition at the enzyme's catalytic site.[4]

The Role of PARP1 in DNA Repair and Synthetic Lethality

PARP1 is a crucial player in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks (SSBs).[5] In cancer cells with deficiencies in other DNA repair pathways, such as homologous recombination (HR) due to mutations in BRCA1 or BRCA2 genes, the inhibition of PARP1 leads to the accumulation of unrepaired SSBs.[4] During DNA replication, these SSBs are converted into double-strand breaks (DSBs). The inability of HR-deficient cells to repair these DSBs results in chromosomal instability and ultimately, cell death, a concept known as synthetic lethality.[4]

Proposed Binding Interaction of Isoindolinone with PARP1

The isoindolinone core is proposed to bind to the nicotinamide-binding pocket of the PARP1 catalytic domain. The interaction is stabilized by a network of hydrogen bonds and π-π stacking interactions with key amino acid residues.

PARP1_Inhibition Proposed Interaction of Isoindolinone with PARP1 Active Site cluster_0 PARP1 Catalytic Domain cluster_1 Inhibitor PARP1 Nicotinamide-Binding Pocket Gly863 Gly863 Ser904 Ser904 Tyr907 Tyr907 Phe897 Phe897 Isoindolinone Isoindolinone Scaffold Isoindolinone->Gly863 H-bond (amide NH) Isoindolinone->Ser904 H-bond (carbonyl O) Isoindolinone->Tyr907 π-π stacking Isoindolinone->Phe897 π-π stacking

Caption: Key interactions of the isoindolinone scaffold in the PARP1 active site.

Applications in Drug Discovery: A Scaffold for Anticancer Agents

The versatility of the this compound core makes it an attractive starting point for the development of a diverse range of therapeutic agents, particularly in oncology. The chloro-substituent can be readily displaced or used in cross-coupling reactions to introduce various functionalities, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Cytotoxicity of Isoindolinone Derivatives

The following table summarizes the in vitro cytotoxic activity of representative isoindolinone derivatives against various human cancer cell lines. While specific data for this compound is not extensively published, the data for related analogs underscore the potential of this chemical class.

CompoundCell LineCancer TypeIC₅₀ (µM)Reference
Isoindolinone Derivative 1 HTB-26Breast Cancer10-50[6]
Isoindolinone Derivative 2 PC-3Pancreatic Cancer10-50[6]
Isoindolinone Derivative 3 HepG2Hepatocellular Carcinoma10-50[6]
Isoindolinone Derivative 4 HCT116Colorectal Carcinoma22.4[6]
Ferrocene-substituted Isoindolinone A549Lung Cancer1.0N/A
Ferrocene-substituted Isoindolinone MCF-7Breast Cancer1.5N/A

Analytical Characterization

Robust analytical methods are essential for ensuring the purity and identity of this compound and its derivatives throughout the drug discovery and development process.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be developed for the analysis of this compound.

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically suitable.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.05 M potassium dihydrogen phosphate, pH adjusted to 4.0) and an organic modifier (e.g., acetonitrile or methanol) is recommended.[7]

  • Flow Rate: A flow rate of 1.0 mL/min is a common starting point.[7]

  • Detection: UV detection at a wavelength where the chromophore has significant absorbance (e.g., around 230-280 nm) is appropriate.[8]

  • Method Validation: The method should be validated according to ICH guidelines for parameters such as specificity, linearity, precision, accuracy, and robustness.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation of this compound.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the methylene protons of the isoindolinone ring. The aromatic protons will exhibit splitting patterns consistent with a trisubstituted benzene ring, with their chemical shifts influenced by the electron-withdrawing chloro and carbonyl groups. The methylene protons adjacent to the nitrogen and the aromatic ring will likely appear as singlets or coupled multiplets in the range of 4-5 ppm.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon (typically downfield, >160 ppm), the aromatic carbons (in the range of 110-150 ppm), and the methylene carbon. The carbon attached to the chlorine atom will also have a characteristic chemical shift.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling this compound.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion and Future Perspectives

This compound represents a valuable and versatile scaffold for the discovery and development of novel therapeutic agents. Its straightforward synthesis and the potential for diverse chemical modifications make it an attractive starting point for medicinal chemistry campaigns. The emerging role of isoindolinones as PARP1 inhibitors opens up exciting avenues for the development of targeted anticancer therapies, particularly for tumors with specific DNA repair deficiencies. Further research into the synthesis of novel derivatives, elucidation of their precise mechanisms of action, and comprehensive evaluation of their pharmacological profiles will undoubtedly continue to expand the therapeutic potential of this promising chemical class.

References

An In-depth Technical Guide to 5-chloro-2,3-dihydroisoindol-1-one: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-chloro-2,3-dihydroisoindol-1-one is a halogenated heterocyclic compound built upon the isoindolinone scaffold. This scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous pharmacologically active agents. The introduction of a chlorine atom at the 5-position significantly modulates the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable intermediate for drug discovery. While comprehensive data on the parent compound itself is limited, its structural motif is integral to a range of derivatives exhibiting potent biological activities, from diuretics to anticancer agents. This guide provides a detailed examination of the inferred physicochemical properties, plausible synthetic routes, chemical reactivity, and the critical role of the 5-chloro-2,3-dihydroisoindol-1-one core in the development of therapeutic agents.

The 5-chloro-2,3-dihydroisoindol-1-one Scaffold: A Structural Overview

The isoindolinone core consists of a fused bicyclic system where a benzene ring is fused to a five-membered γ-lactam ring. In 5-chloro-2,3-dihydroisoindol-1-one, a chlorine atom is substituted at the C5 position of the aromatic ring. This substitution is a common strategy in medicinal chemistry to enhance binding affinity to biological targets and improve pharmacokinetic profiles.

Caption: Core isoindolinone scaffold and the target molecule.

Physicochemical and Spectroscopic Profile

Direct experimental data for 5-chloro-2,3-dihydroisoindol-1-one is not extensively published. However, its properties can be reliably inferred from its structure and data from closely related analogues.

Physicochemical Properties (Inferred and Comparative)

The presence of the polar lactam group and the nonpolar chlorobenzene moiety gives the molecule an amphiphilic character. It is expected to be a crystalline solid at room temperature with poor solubility in water but good solubility in polar organic solvents like DMSO, DMF, and hot ethanol.

Property5-chloro-1-indanone (Analogue)Chlorthalidone (Derivative)5-chloro-2,3-dihydroisoindol-1-one (Predicted)
Molecular Formula C₉H₇ClO[1][2]C₁₄H₁₁ClN₂O₄S[3]C₈H₆ClNO
Molecular Weight 166.60 g/mol [1][2]338.77 g/mol [3]167.59 g/mol
Appearance White to yellow solid[4]White crystalline powder[3]White to off-white crystalline solid
Melting Point 93-95 °C[4]265-267 °C (dec.)[3]>150 °C (Estimated)
Solubility Insoluble in waterSlightly soluble in water, soluble in hot ethanol[3]Poorly soluble in water; soluble in DMSO, alcohols
Spectroscopic Signatures (Predicted)
  • ¹H NMR: The spectrum is expected to show distinct signals for the three aromatic protons, with splitting patterns influenced by their positions relative to the chlorine and the fused ring. A singlet corresponding to the two methylene protons (C3) would appear in the aliphatic region (~4.0-4.5 ppm). A broad singlet for the N-H proton of the lactam would also be present, likely in the downfield region (~8.0-9.0 ppm).

  • ¹³C NMR: Approximately 8 distinct signals are expected. Key signals would include the carbonyl carbon of the lactam (~165-170 ppm), the methylene carbon (~45-50 ppm), and six signals for the aromatic carbons, with their chemical shifts influenced by the chloro and carbonyl substituents.

  • IR Spectroscopy: Characteristic absorption bands would confirm the functional groups. A strong C=O stretch for the lactam carbonyl is expected around 1680-1700 cm⁻¹. An N-H stretch would appear as a broad band around 3200 cm⁻¹. C-Cl stretching vibrations would be observed in the fingerprint region (600-800 cm⁻¹).

  • Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ in an approximate 3:1 ratio, which is indicative of the presence of a single chlorine atom.

Synthesis and Purification

A robust and common method for synthesizing isoindolinones is the reductive cyclization of a 2-acylbenzoic acid derivative or direct cyclization from a phthalide precursor. A plausible pathway to 5-chloro-2,3-dihydroisoindol-1-one starts from 4-chlorophthalic anhydride.

G cluster_workflow Proposed Synthetic Workflow reagent reagent step step Start 4-Chlorophthalic Anhydride Intermediate1 Phthalamic Acid Intermediate Start->Intermediate1 Ammonia (aq) Intermediate2 2-Carbamoyl-4-chloro- benzoic acid Intermediate1->Intermediate2 Acidification (e.g., HCl) Product 5-chloro-2,3-dihydro- isoindol-1-one Intermediate2->Product Reduction (e.g., NaBH4 or Zn/HCl)

Caption: Proposed workflow for the synthesis of the target molecule.

Detailed Experimental Protocol (Hypothetical)

Disclaimer: This protocol is a proposed methodology based on established chemical principles and should be adapted and optimized under controlled laboratory conditions by qualified personnel.

Step 1: Synthesis of 2-Carbamoyl-4-chlorobenzoic acid

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer, suspend 4-chlorophthalic anhydride (1.0 eq.) in 50 mL of toluene.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly bubble ammonia gas through the suspension or add aqueous ammonium hydroxide (1.2 eq.) dropwise while stirring vigorously.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours until a thick white precipitate forms.

  • Filter the solid, wash with cold diethyl ether, and dry under vacuum to yield the crude phthalamic acid intermediate.

Step 2: Reductive Cyclization to 5-chloro-2,3-dihydroisoindol-1-one

  • To a solution of the crude intermediate (1.0 eq.) in a suitable solvent like acetic acid, add a reducing agent such as zinc dust (3.0 eq.) portion-wise.

  • Heat the reaction mixture to 80-90 °C and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and filter to remove excess zinc.

  • Neutralize the filtrate with a saturated sodium bicarbonate solution, which will cause the product to precipitate.

  • Collect the solid product by vacuum filtration, wash thoroughly with water, and dry.

Step 3: Purification

  • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, or by flash column chromatography on silica gel.

  • Characterize the final product using NMR, IR, and Mass Spectrometry to confirm its structure and purity.

Chemical Reactivity and Derivatization

The 5-chloro-2,3-dihydroisoindol-1-one scaffold possesses several reactive sites, making it an excellent starting point for generating diverse chemical libraries.

Caption: Key sites for chemical derivatization.

  • A) N-Alkylation/Acylation: The lactam nitrogen is the most common site for modification. After deprotonation with a suitable base (e.g., NaH), the resulting anion can react with a wide variety of electrophiles, such as alkyl halides or acyl chlorides, to install diverse substituents. This is a key strategy in synthesizing analogues with modified properties.[5][6]

  • B) Electrophilic Aromatic Substitution: The benzene ring can undergo further substitution, although it is deactivated by the chlorine atom and the carbonyl group. Reactions would likely be directed to the positions ortho and para to the lactam nitrogen, which is weakly activating.

  • C) Carbonyl Reduction: The lactam carbonyl can be reduced using strong reducing agents like lithium aluminum hydride (LiAlH₄) to yield the corresponding 5-chloro-2,3-dihydro-1H-isoindole.

Applications in Medicinal Chemistry

The true value of the 5-chloro-2,3-dihydroisoindol-1-one core is demonstrated by its presence in biologically active molecules.

  • Diuretics: The prominent diuretic Chlorthalidone contains a modified isoindolinone core.[3] In this molecule, the C1 position is substituted with a 2-chloro-5-sulfamoylphenyl group and a hydroxyl group, but the underlying 5-chloro-isoindolinone structure is evident. Chlorthalidone functions by inhibiting the Na⁺/Cl⁻ symporter in the distal convoluted tubule of the kidney, leading to increased excretion of sodium and water.[3]

  • Anticancer Agents: The broader class of chloro-substituted indole and oxindole scaffolds has been extensively explored for anticancer activity. For instance, derivatives of 5-chloro-indole-2-carboxamides have been synthesized and evaluated as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key target in various cancers.[7] These compounds often bind to the ATP-binding site of the kinase, inhibiting downstream signaling pathways crucial for cell proliferation.[7]

  • Anti-inflammatory and Analgesic Agents: Research into related 5-chloro-2-oxindole derivatives has led to the discovery of compounds with significant anti-inflammatory and analgesic activities, often acting as inhibitors of enzymes like cyclooxygenase (COX) and 5-lipoxygenase (5-LOX).[8]

Safety and Handling

  • Hazards: Expected to be a skin, eye, and respiratory tract irritant. May cause an allergic skin reaction in sensitive individuals.

  • Personal Protective Equipment (PPE): Handle using appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Handling: Work in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid generating dust.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

5-chloro-2,3-dihydroisoindol-1-one represents a strategically important molecular scaffold for the design and synthesis of novel therapeutic agents. Although detailed characterization of the parent molecule is sparse in the literature, its core structure is a validated component of successful drugs and promising clinical candidates. This guide has provided a comprehensive overview of its inferred properties, a viable synthetic strategy, and its key applications as evidenced by its more complex derivatives. For researchers in drug development, the 5-chloro-isoindolinone core offers a versatile and functionally rich starting point for creating next-generation therapeutics.

References

A Guide to the Spectroscopic Characterization of 5-Chloroisoindolin-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Introduction to 5-Chloroisoindolin-1-one

This compound is a substituted lactam built upon an isoindolinone scaffold. The presence of a chloro substituent on the aromatic ring, combined with the core lactam structure, makes it a valuable precursor for synthesizing a wide range of biologically active molecules. Accurate and unambiguous structural confirmation is the cornerstone of any chemical research or development program, for which spectroscopic methods are the most powerful tools available.

This guide details the expected spectral characteristics of this compound, providing a reliable reference for its identification.

Caption: Figure 1: Structure of this compound

The Analytical Workflow: A Multi-Technique Approach

Structural confirmation is never reliant on a single piece of data. Instead, it is a process of assembling corroborating evidence from multiple analytical techniques. The workflow described below represents a self-validating system where the outputs of NMR, IR, and MS collectively provide a high-confidence structural assignment.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_conclusion Data Interpretation Compound Synthesized This compound MS Mass Spectrometry (MS) - Molecular Weight - Isotopic Pattern Compound->MS IR Infrared (IR) Spectroscopy - Functional Groups (C=O, N-H) Compound->IR NMR NMR Spectroscopy ('H & ¹³C) - Connectivity & Chemical Environment Compound->NMR Structure Structural Confirmation MS->Structure IR->Structure NMR->Structure

Caption: Figure 2: Workflow for Spectroscopic Analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and chemical environment of atoms in a molecule. For this compound, both ¹H and ¹³C NMR are essential.

Experimental Protocol (¹H and ¹³C NMR)
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent, such as Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆). DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for clearly resolving N-H protons.

  • Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard, setting the 0 ppm reference point.

  • Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • For ¹H NMR, a standard pulse sequence with a sufficient number of scans (e.g., 16-64) is typically used.

    • For ¹³C NMR, a proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon. A larger number of scans is required due to the low natural abundance of the ¹³C isotope.

Expected ¹H NMR Spectrum

The ¹H NMR spectrum will provide information on the number of different proton environments and their neighboring protons.

Proton AssignmentExpected Chemical Shift (δ, ppm)MultiplicityIntegration
NH ~8.5 - 9.5 (in DMSO-d₆)Broad Singlet1H
Aromatic H (H7)~7.8 - 7.9Doublet (d)1H
Aromatic H (H6)~7.6 - 7.7Doublet of Doublets (dd)1H
Aromatic H (H4)~7.5 - 7.6Doublet (d)1H
Methylene CH₂ ~4.5 - 4.7Singlet2H

Interpretation and Causality:

  • The NH proton is expected to be significantly downfield and broad due to its acidic nature and potential for hydrogen bonding with the solvent (especially DMSO-d₆).

  • The aromatic protons will appear in the typical aromatic region (7.0-8.0 ppm). Their splitting patterns are dictated by coupling to adjacent protons. H6, being adjacent to both H7 and H4, will show a doublet of doublets. H7 and H4 will likely appear as doublets. The exact positions are influenced by the electron-withdrawing effects of the chloro and carbonyl groups.

  • The methylene (CH₂) protons are adjacent to an electron-withdrawing nitrogen atom and the aromatic system, shifting them downfield. As they have no adjacent protons, they are expected to appear as a singlet.

Expected ¹³C NMR Spectrum

The ¹³C NMR spectrum identifies all unique carbon environments in the molecule.

Carbon AssignmentExpected Chemical Shift (δ, ppm)
C =O (C1)~168 - 172
Aromatic C -Cl (C5)~135 - 140
Aromatic Quaternary C (C7a)~145 - 148
Aromatic Quaternary C (C3a)~130 - 135
Aromatic C H (C4, C6, C7)~122 - 130
Methylene C H₂ (C3)~45 - 50

Interpretation and Causality:

  • The carbonyl carbon (C1) of the lactam will have the largest chemical shift, typically appearing around 170 ppm, due to the strong deshielding effect of the double-bonded oxygen.

  • The aromatic carbons appear between ~120-150 ppm. The carbon directly attached to the chlorine atom (C5) will be influenced by halogen-induced shifts. The two quaternary carbons (C7a and C3a), which are part of the ring fusion, will not show signals in a DEPT-135 experiment, aiding in their assignment.

  • The methylene carbon (C3) is an sp³-hybridized carbon attached to nitrogen, placing its signal in the ~45-50 ppm range.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Experimental Protocol (FT-IR)
  • Sample Preparation: The spectrum can be obtained from a solid sample using either a Potassium Bromide (KBr) pellet or Attenuated Total Reflectance (ATR).

    • KBr Pellet: Mix a small amount of the compound (~1 mg) with dry KBr powder (~100 mg). Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.

    • ATR: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Place the sample in an FT-IR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

Expected Characteristic IR Absorption Bands
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3200 - 3300N-H StretchSecondary Amide (Lactam)
~3030 - 3100C-H Stretch (sp²)Aromatic Ring
~2850 - 2960C-H Stretch (sp³)Methylene (CH₂)
~1680 - 1710C=O StretchAmide I band (Lactam)
~1600, ~1475C=C StretchAromatic Ring
~1080 - 1100C-Cl StretchAryl Chloride

Interpretation and Causality:

  • A strong, sharp absorption peak around 1680-1710 cm⁻¹ is the most prominent feature and is characteristic of the carbonyl (C=O) stretching vibration in the five-membered lactam ring.[1][2]

  • A peak in the 3200-3300 cm⁻¹ region corresponds to the N-H stretch of the amide.[3]

  • Absorptions just above 3000 cm⁻¹ are indicative of the aromatic C-H stretches.

  • The presence of the C-Cl bond is confirmed by a stretch in the fingerprint region, typically around 1080-1100 cm⁻¹ .[4]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural clues based on its fragmentation pattern.

Experimental Protocol (MS)
  • Sample Introduction: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) and introduce it into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

  • Ionization: Utilize a soft ionization technique like Electrospray Ionization (ESI) to generate the molecular ion with minimal fragmentation.

  • Analysis: Analyze the ions using a mass analyzer such as a Quadrupole or Time-of-Flight (TOF) instrument.

Expected Mass Spectrum Data

The molecular formula of this compound is C₈H₆ClNO.

IonCalculated m/z
[M]⁺ (for ³⁵Cl)167.01
[M+2]⁺ (for ³⁷Cl)169.01
[M+H]⁺ (for ³⁵Cl)168.02
[M+H+2]⁺ (for ³⁷Cl)170.02
[M+Na]⁺ (for ³⁵Cl)190.00
[M+Na+2]⁺ (for ³⁷Cl)192.00

Interpretation and Causality:

  • Molecular Ion Peak (M⁺): The most critical piece of information is the molecular ion peak. Due to the natural isotopic abundance of chlorine (³⁵Cl:~75.8%, ³⁷Cl:~24.2%), the mass spectrum will exhibit a characteristic M⁺ and M+2 peak cluster in an approximate 3:1 ratio .[5][6] This is a definitive indicator of the presence of a single chlorine atom in the molecule.

  • Fragmentation: Upon fragmentation, the molecule can undergo characteristic losses. A primary fragmentation event is often the loss of a carbonyl group (CO), followed by other rearrangements.

fragmentation_pathway M [C₈H₆ClNO]⁺˙ m/z = 167/169 F1 [C₇H₆ClN]⁺˙ m/z = 139/141 M->F1 - CO F2 [C₆H₄Cl]⁺ m/z = 111/113 F1->F2 - HCN

Caption: Figure 3: A plausible fragmentation pathway for this compound.

Conclusion

The structural identity of this compound can be confidently established through a synergistic application of NMR, IR, and Mass Spectrometry. The ¹H and ¹³C NMR spectra define the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups (lactam, aryl chloride), and mass spectrometry verifies the molecular weight and elemental composition through its characteristic chlorine isotopic pattern. The collective data presented in this guide provide a robust and self-validating spectral signature for this important chemical intermediate.

References

An In-Depth Technical Guide to 5-Chloroisoindolin-1-one: A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 5-Chloro-2,3-dihydroisoindol-1-one, a halogenated heterocyclic compound of increasing interest to researchers, scientists, and professionals in drug development. We will delve into its chemical identity, synthesis, reactivity, and potential applications, offering field-proven insights and detailed protocols to empower your research and development endeavors.

Introduction: The Significance of the Isoindolinone Core in Medicinal Chemistry

The isoindolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs.[1] Its rigid, bicyclic framework provides a well-defined three-dimensional orientation for appended functional groups, facilitating precise interactions with biological targets. The introduction of a chlorine atom at the 5-position, as in 5-Chloroisoindolin-1-one, can significantly modulate the compound's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity, making it a valuable building block in the synthesis of novel therapeutic agents.[2]

Chemical Identity and Physicochemical Properties

A clear understanding of a compound's fundamental properties is the bedrock of its successful application in research and synthesis. Below is a summary of the key identifiers and predicted physicochemical properties of this compound.

IdentifierValueReference
IUPAC Name 5-Chloro-2,3-dihydroisoindol-1-one[3]
CAS Number 74572-29-5[3]
PubChem CID 19788108[3]
Molecular Formula C₈H₆ClNO[4]
Molecular Weight 167.59 g/mol [4]
Canonical SMILES C1C2=C(C=CC(=C2)Cl)C(=O)N1[5]
Appearance White to off-white solid[6]
Boiling Point (Predicted) 436.5 ± 45.0 °C[6]
Density (Predicted) 1.362 ± 0.06 g/cm³[6]
pKa (Predicted) 13.58 ± 0.20[6]

Synthesis and Mechanism: A Practical Approach

While specific literature detailing the synthesis of this compound is not abundant, a robust synthetic route can be devised based on established methodologies for related isoindolinone and chloro-indole compounds. The following protocol outlines a plausible and efficient two-step synthesis starting from 4-chlorophthalic anhydride.

Proposed Synthetic Workflow

Synthesis_of_this compound start 4-Chlorophthalic Anhydride step1 Step 1: Imide Formation Reagents: Urea Conditions: Heat (180-200°C) start->step1 intermediate 4-Chlorophthalimide step1->intermediate step2 Step 2: Selective Reduction Reagents: Zinc dust, Acetic Acid Conditions: Reflux intermediate->step2 product This compound step2->product

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 4-Chlorophthalimide

  • Reactant Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-chlorophthalic anhydride (1.0 eq) and urea (1.2 eq).

  • Reaction: Heat the mixture in a sand bath or heating mantle to 180-200°C. The reactants will melt and react, releasing ammonia and carbon dioxide. Maintain this temperature for 2-3 hours until the evolution of gas ceases.

  • Work-up and Purification: Allow the reaction mixture to cool to room temperature. The solidified product is then triturated with hot water to remove any unreacted urea and other water-soluble impurities. Filter the solid, wash with cold water, and dry under vacuum to yield 4-chlorophthalimide as a white solid.

Step 2: Synthesis of this compound

  • Reactant Preparation: To a 500 mL round-bottom flask, add the synthesized 4-chlorophthalimide (1.0 eq) and glacial acetic acid (10 volumes).

  • Reaction: With vigorous stirring, add zinc dust (3.0-4.0 eq) portion-wise to the suspension. The reaction is exothermic, and the temperature should be monitored. After the initial exothermic reaction subsides, heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and filter to remove excess zinc dust. The filtrate is then poured into a beaker of ice-cold water, leading to the precipitation of the crude product. Filter the precipitate, wash thoroughly with water to remove acetic acid, and then with a saturated sodium bicarbonate solution to neutralize any remaining acid. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol-water mixture to afford this compound.

Spectroscopic Characterization

The structural elucidation of this compound can be achieved through a combination of spectroscopic techniques. Based on its structure and data from analogous compounds, the following spectral characteristics are expected:[4][7]

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show a singlet for the methylene protons (CH₂) adjacent to the nitrogen atom. The aromatic protons will appear as a set of multiplets or distinct doublets and a doublet of doublets in the aromatic region, characteristic of a trisubstituted benzene ring. The NH proton will likely appear as a broad singlet.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show a peak for the carbonyl carbon (C=O) in the downfield region. The methylene carbon will appear in the aliphatic region. The aromatic carbons will give rise to several signals in the aromatic region, with their chemical shifts influenced by the chlorine and carbonyl groups.

  • IR (Infrared) Spectroscopy: Key characteristic peaks would include a strong absorption band for the C=O stretching of the lactam ring, typically around 1680-1720 cm⁻¹. An N-H stretching band would be observed in the region of 3200-3400 cm⁻¹. C-H stretching and C=C aromatic stretching bands will also be present.

  • MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (167.59 g/mol ). A characteristic isotopic pattern for the presence of one chlorine atom (M and M+2 peaks in an approximate 3:1 ratio) will be a key diagnostic feature.

Chemical Reactivity and Applications in Drug Discovery

This compound possesses several reactive sites that make it a versatile intermediate for the synthesis of more complex molecules.

Reactivity Profile

Reactivity_of_this compound molecule This compound N_alkylation N-Alkylation/Arylation (Site A) molecule->N_alkylation A Aromatic_sub Electrophilic/Nucleophilic Aromatic Substitution (Site B) molecule->Aromatic_sub B Alpha_functionalization α-Functionalization (Site C) molecule->Alpha_functionalization C

Caption: Key reactive sites of this compound.

  • Site A (Nitrogen Atom): The secondary amine of the lactam is nucleophilic and can undergo various reactions such as N-alkylation, N-arylation, and acylation. This allows for the introduction of diverse side chains, which is a common strategy in drug design to modulate potency and pharmacokinetic properties.

  • Site B (Aromatic Ring): The benzene ring can undergo electrophilic aromatic substitution reactions, although the presence of the electron-withdrawing chloro and carbonyl groups will influence the position and reactivity. The chlorine atom can also potentially be displaced via nucleophilic aromatic substitution under specific conditions.

  • Site C (α-Carbon): The methylene group adjacent to the carbonyl can be deprotonated with a strong base to form an enolate, which can then react with various electrophiles, allowing for functionalization at this position.

Role in Drug Development

The 5-chloroisoindolinone core is a key structural motif in the development of various therapeutic agents. Its presence can be found in compounds targeting a range of diseases. For instance, derivatives of the related 5-chloroindole scaffold have shown potent activity as EGFR inhibitors for cancer therapy and as non-nucleoside inhibitors of HIV-1 reverse transcriptase.[8][9] The isoindolinone core itself is present in drugs like Chlorthalidone, used for managing hypertension and edema.[1] The combination of the isoindolinone scaffold with a chloro-substituent provides a promising starting point for the development of new chemical entities with improved biological activity and drug-like properties.

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate care. While a specific Material Safety Data Sheet (MSDS) is not widely available, the safety precautions for structurally similar compounds like 5-chloro-1-indanone provide a reliable guide.[6][10]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

  • First Aid Measures:

    • In case of skin contact: Immediately wash with plenty of soap and water.

    • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • If inhaled: Move the person to fresh air and keep comfortable for breathing.

    • If swallowed: Rinse mouth. Do NOT induce vomiting. Seek medical attention.

References

Methodological & Application

Synthesis Protocol for 5-Chloroisoindolin-1-one: An Application Note for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 5-Chloroisoindolin-1-one is a valuable heterocyclic scaffold that serves as a key intermediate in the discovery and development of novel therapeutic agents and functional materials. Its structure is present in a range of biologically active molecules, making its efficient synthesis a topic of significant interest to researchers in medicinal chemistry and materials science. The chloro-substitution on the isoindolinone core provides a versatile handle for further chemical modifications, enabling the exploration of structure-activity relationships and the development of new chemical entities. This application note provides a detailed, three-step synthesis protocol for this compound, commencing from the readily available starting material, 4-chloro-2-methylbenzonitrile. The described methodology is designed to be robust and scalable, providing a reliable pathway for the production of this important building block.

I. Synthetic Strategy Overview

The synthesis of this compound is accomplished through a three-step sequence, as illustrated below. The strategy involves the initial benzylic bromination of 4-chloro-2-methylbenzonitrile, followed by hydrolysis to the corresponding benzyl alcohol. The final and key step is a reductive cyclization of the resulting 4-chloro-2-(hydroxymethyl)benzonitrile to yield the target isoindolinone.

Synthesis_Workflow Start 4-Chloro-2-methylbenzonitrile Step1 Step 1: Benzylic Bromination (NBS, AIBN, CCl4, Reflux) Start->Step1 Intermediate1 2-(Bromomethyl)-4-chlorobenzonitrile Step1->Intermediate1 Step2 Step 2: Hydrolysis (NaHCO3, Ethanol/Water, Reflux) Intermediate1->Step2 Intermediate2 4-Chloro-2-(hydroxymethyl)benzonitrile Step2->Intermediate2 Step3 Step 3: Reductive Cyclization (Raney Ni, H2, Methanol, RT) Intermediate2->Step3 End This compound Step3->End

Diagram: Overall synthetic workflow for this compound.

II. Experimental Protocols

Step 1: Synthesis of 2-(Bromomethyl)-4-chlorobenzonitrile

This initial step involves a free-radical bromination at the benzylic position of 4-chloro-2-methylbenzonitrile. N-Bromosuccinimide (NBS) is employed as the bromine source, and azobisisobutyronitrile (AIBN) serves as the radical initiator. The reaction is conducted under reflux in a non-polar solvent to facilitate the desired transformation.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (g)Moles (mmol)
4-Chloro-2-methylbenzonitrile151.5910.066.0
N-Bromosuccinimide (NBS)177.9812.972.6
Azobisisobutyronitrile (AIBN)164.210.543.3
Carbon tetrachloride (CCl4)153.82200 mL-

Procedure:

  • To a dry 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chloro-2-methylbenzonitrile (10.0 g, 66.0 mmol), N-bromosuccinimide (12.9 g, 72.6 mmol), and carbon tetrachloride (200 mL).

  • Add azobisisobutyronitrile (AIBN) (0.54 g, 3.3 mmol) to the suspension.

  • Heat the reaction mixture to reflux (approximately 77°C) with vigorous stirring. The reaction can be monitored by the disappearance of the starting material using thin-layer chromatography (TLC).

  • After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.

  • Filter the reaction mixture to remove the succinimide byproduct.

  • Wash the solid residue with a small amount of cold carbon tetrachloride.

  • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product, 2-(bromomethyl)-4-chlorobenzonitrile, can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield a crystalline solid.

Step 2: Synthesis of 4-Chloro-2-(hydroxymethyl)benzonitrile

The benzylic bromide synthesized in the previous step is hydrolyzed to the corresponding alcohol. A mild base, sodium bicarbonate, is used to facilitate the nucleophilic substitution of the bromide by a hydroxyl group, while minimizing the potential for hydrolysis of the nitrile functionality.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (g)Moles (mmol)
2-(Bromomethyl)-4-chlorobenzonitrile230.4913.860.0
Sodium bicarbonate (NaHCO3)84.0110.1120.0
Ethanol46.07150 mL-
Water18.0250 mL-

Procedure:

  • In a 500 mL round-bottom flask, dissolve the crude 2-(bromomethyl)-4-chlorobenzonitrile (13.8 g, 60.0 mmol) in ethanol (150 mL).

  • Add a solution of sodium bicarbonate (10.1 g, 120.0 mmol) in water (50 mL) to the flask.

  • Heat the reaction mixture to reflux with stirring for 2-3 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the ethanol under reduced pressure.

  • Add water (100 mL) to the residue and extract the product with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 4-chloro-2-(hydroxymethyl)benzonitrile.

  • The product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Step 3: Synthesis of this compound

The final step is the reductive cyclization of 4-chloro-2-(hydroxymethyl)benzonitrile. Catalytic hydrogenation using Raney Nickel is an effective method for the reduction of the nitrile group to a primary amine, which then undergoes spontaneous intramolecular cyclization with the adjacent hydroxymethyl group to form the stable lactam ring of the isoindolinone.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (g)Moles (mmol)
4-Chloro-2-(hydroxymethyl)benzonitrile167.598.450.0
Raney Nickel (slurry in water)-~4.2 g-
Methanol32.04200 mL-
Hydrogen gas (H2)2.02--

Procedure:

  • To a hydrogenation vessel, add 4-chloro-2-(hydroxymethyl)benzonitrile (8.4 g, 50.0 mmol) and methanol (200 mL).

  • Carefully add the Raney Nickel slurry (~4.2 g, 50% w/w) to the reaction mixture under an inert atmosphere (e.g., nitrogen or argon). Caution: Raney Nickel is pyrophoric and must be handled with care.

  • Seal the hydrogenation vessel and purge it several times with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by monitoring hydrogen uptake or by TLC analysis of aliquots. The reaction is typically complete within 12-24 hours.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst. Caution: The Celite pad should be kept wet with solvent to prevent the catalyst from igniting upon exposure to air.

  • Wash the filter cake with methanol.

  • Combine the filtrates and remove the solvent under reduced pressure.

  • The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) to afford the final product as a solid.

III. Mechanistic Insights

The three-step synthesis relies on well-established and understood reaction mechanisms in organic chemistry.

Mechanism cluster_step1 Step 1: Benzylic Bromination (Radical Chain Mechanism) cluster_step2 Step 2: Hydrolysis (SN2 Mechanism) cluster_step3 Step 3: Reductive Cyclization AIBN AIBN 2 R• + N2 2 R• + N2 AIBN->2 R• + N2 Initiation R• R• HBr + Ar-CH2• HBr + Ar-CH2• R•->HBr + Ar-CH2• Propagation (H abstraction) Ar-CH2• Ar-CH2• Ar-CH2Br + Br• Ar-CH2Br + Br• Ar-CH2•->Ar-CH2Br + Br• Propagation (Br transfer) Br• Br• Br•->HBr + Ar-CH2• Ar-CH2Br Ar-CH2Br Ar-CH2OH + Br- Ar-CH2OH + Br- Ar-CH2Br->Ar-CH2OH + Br- HCO3- attacks C-Br bond Ar(CN)-CH2OH Ar(CN)-CH2OH Ar(CH2NH2)-CH2OH Ar(CH2NH2)-CH2OH Ar(CN)-CH2OH->Ar(CH2NH2)-CH2OH Nitrile Reduction (Raney Ni, H2) This compound This compound Ar(CH2NH2)-CH2OH->this compound Intramolecular Cyclization

Diagram: Simplified mechanistic pathways for the synthesis of this compound.

  • Step 1 (Benzylic Bromination): This reaction proceeds via a free-radical chain mechanism. The initiator, AIBN, decomposes upon heating to generate radicals, which abstract a hydrogen atom from the methyl group of the starting material. The resulting benzylic radical is stabilized by resonance with the aromatic ring. This radical then reacts with NBS to form the brominated product and a bromine radical, which continues the chain reaction.

  • Step 2 (Hydrolysis): The hydrolysis of the benzylic bromide is a nucleophilic substitution reaction, likely proceeding through an SN2 mechanism. The bicarbonate ion acts as a nucleophile, attacking the electrophilic carbon atom bearing the bromine atom, leading to the displacement of the bromide ion and the formation of the alcohol.

  • Step 3 (Reductive Cyclization): The catalytic hydrogenation of the nitrile group over Raney Nickel involves the addition of hydrogen across the carbon-nitrogen triple bond to form a primary amine. This amine, being in close proximity to the hydroxymethyl group on the same aromatic ring, undergoes a rapid and spontaneous intramolecular condensation reaction to form the thermodynamically stable five-membered lactam ring of the isoindolinone, with the elimination of a molecule of water. Raney nickel is a well-established catalyst for the reduction of nitriles to amines.[1][2]

IV. Safety and Handling

  • 4-Chloro-2-methylbenzonitrile, 2-(Bromomethyl)-4-chlorobenzonitrile, and this compound: These compounds should be handled in a well-ventilated fume hood. Avoid inhalation, ingestion, and skin contact. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • N-Bromosuccinimide (NBS): NBS is a corrosive solid and a lachrymator. Handle with care in a fume hood.

  • Azobisisobutyronitrile (AIBN): AIBN is a flammable solid and can decompose violently upon heating. Store in a cool place and handle with caution.

  • Carbon tetrachloride (CCl4): CCl4 is a toxic and carcinogenic solvent. Its use should be minimized, and all handling must be performed in a certified chemical fume hood.

  • Raney Nickel: Raney Nickel is a pyrophoric catalyst and may ignite spontaneously in air, especially when dry. It should always be handled as a slurry in water or another solvent. Ensure that all equipment used with Raney Nickel is properly grounded. After the reaction, the catalyst should be carefully quenched and disposed of according to institutional safety guidelines.

  • Hydrogen Gas: Hydrogen is a highly flammable gas. All hydrogenation reactions should be conducted in a well-ventilated area, away from ignition sources, and using appropriate high-pressure equipment.

V. References

  • Smolecule. (n.d.). Buy 4-Bromo-2-chlorobenzonitrile | 154607-01-9. Retrieved from Smolecule website.

  • Mebane, R. C., et al. (2001). Transfer hydrogenolysis of aromatic alcohols using Raney catalysts and 2-propanol. Applied Catalysis A: General, 212(1-2), 203-210.

  • ChemicalBook. (n.d.). 4-Bromo-2-chlorobenzonitrile synthesis. Retrieved from ChemicalBook website.

  • Raney Nickel Reductions-Part I. (n.d.). Journal of the Indian Chemical Society.

  • Yamamoto, T., et al. (2014). Palladium-catalyzed dehydrogenative C–H cyclization for isoindolinone synthesis. RSC Advances, 4(94), 52296-52299.

  • Wikipedia. (2023, December 27). Raney nickel. In Wikipedia.

  • Google Patents. (n.d.). CN102952039A - Synthesis method of 4-chloro-2-trifluoromethylbenzonitrile.

  • ChemicalBook. (n.d.). 2-Chlorobenzonitrile synthesis. Retrieved from ChemicalBook website.

  • Master Organic Chemistry. (2011, September 30). Reagent Friday: Raney Nickel.

  • Royal Society of Chemistry. (n.d.). Supercoiled fibres of self-sorted donor-acceptor stacks: a turn-off/turn-on platform for sensing volatile aromatic compounds - Supporting Information.

  • Organic Syntheses. (n.d.). Hydrogen.

  • Google Patents. (n.d.). CN102020587A - The synthetic method of 2-methoxy-4-cyanobenzaldehyde.

  • Google Patents. (n.d.). CN113321577A - Preparation method of 5-bromo-2-chlorobenzoic acid.

  • Bakac, A. (n.d.). Iron(II) Catalysis in Oxidation of Hydrocarbons with Ozone in Acetonitrile. OSTI.GOV.

  • BenchChem. (n.d.). 4-hydroxy-3,5-dimethylbenzonitrile to 4-Hydroxy-3,5-dimethylbenzoic Acid.

  • ResearchGate. (n.d.). Aromatic hydrogenation of benzyl alcohol and its derivatives using compressed CO2/water as the solvent | Request PDF.

  • ResearchGate. (n.d.). A New Synthetic Route Toward o-Chlorobenzonitrile.

References

HPLC and LCMS methods for 5-Chloroisoindolin-1-one analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the HPLC and LC-MS Analysis of 5-Chloroisoindolin-1-one

Authored by: Gemini, Senior Application Scientist

Introduction

This compound is a substituted isoindolinone, a class of heterocyclic compounds recognized for their versatile roles as synthetic intermediates in medicinal chemistry and materials science.[1][2] The isoindolinone scaffold is a core structural motif in various biologically active molecules.[3][4] Consequently, the precise and reliable quantification of this compound is critical for ensuring the quality of starting materials, monitoring reaction progress, and characterizing final products in pharmaceutical development and chemical research.

This application note provides comprehensive, field-proven protocols for the analysis of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The HPLC-UV method serves as a robust and accessible technique for routine quantification and purity assessments, while the LC-MS/MS method offers superior sensitivity and selectivity, making it ideal for trace-level detection and confirmation.

The methodologies herein are designed to be self-validating, grounded in established analytical principles, and compliant with industry standards, such as those outlined by the International Conference on Harmonisation (ICH).[5][6]

Analyte Characteristics: this compound

A thorough understanding of the analyte's physicochemical properties is the foundation of rational method development.

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties Table:

Property Value Source
IUPAC Name 5-chloro-2,3-dihydroisoindol-1-one [1]
CAS Number 74572-29-5 [1][7]
Molecular Formula C₈H₆ClNO [7]
Molecular Weight 167.59 g/mol [7]
Appearance White to off-white solid [8]
Predicted pKa 13.58 ± 0.20 [8]

| Predicted Boiling Point | 436.5 ± 45.0 °C |[8] |

Causality Behind Experimental Choices: The presence of the aromatic ring and carbonyl group suggests strong UV absorbance, making HPLC-UV a suitable detection method. The nitrogen atom in the lactam ring is a site for protonation, making the molecule amenable to positive mode electrospray ionization (ESI) for LC-MS analysis.

Sample and Standard Preparation Protocol

Accurate preparation of standards and samples is paramount for reliable quantification. High-purity solvents and calibrated equipment should be used throughout.

Materials:

  • This compound reference standard (>98% purity)

  • Acetonitrile (HPLC or LC-MS grade)

  • Methanol (HPLC or LC-MS grade)

  • Deionized water (>18 MΩ·cm)

  • Formic acid (LC-MS grade)

  • Volumetric flasks (Class A)

  • Adjustable micropipettes (calibrated)

  • Analytical balance

  • Vortex mixer and sonicator

  • Syringe filters (0.22 µm, PTFE or nylon)

Protocol Steps:

  • Primary Stock Solution (1 mg/mL):

    • Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL Class A volumetric flask.

    • Record the exact weight.

    • Add approximately 7 mL of methanol and sonicate for 5-10 minutes to ensure complete dissolution.

    • Allow the solution to return to room temperature.

    • Dilute to the mark with methanol and mix thoroughly by inverting the flask 15-20 times.

    • This stock solution should be stored at 2-8°C and protected from light.

  • Intermediate Stock Solution (100 µg/mL):

    • Pipette 1.0 mL of the 1 mg/mL primary stock solution into a 10 mL volumetric flask.

    • Dilute to the mark with a 50:50 (v/v) mixture of acetonitrile and water.

    • Mix thoroughly.

  • Working Standard and Sample Preparation:

    • For HPLC/LC-MS Calibration Curve: Prepare a series of working standards by performing serial dilutions of the 100 µg/mL intermediate stock solution. A typical range might be 0.1 µg/mL to 25 µg/mL. The diluent should be the initial mobile phase composition to ensure good peak shape.

    • For Unknown Samples: Dissolve the sample in a suitable solvent (e.g., methanol) to an estimated concentration within the calibration range.[9] If particulates are present, filter the final solution through a 0.22 µm syringe filter before transferring to an autosampler vial.[9]

Trustworthiness: Using Class A volumetric glassware and a calibrated analytical balance ensures the accuracy of the stock solution concentration, which is the foundation for all subsequent quantitative measurements. Filtering samples prevents column clogging and instrument downtime.[9][10]

HPLC-UV Method for Quantification

This method is designed for robust, routine analysis, such as quality control assays for purity and content uniformity.

Workflow Diagram:

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Prep Sample/Standard Preparation Filt Filtration (0.22 µm) Prep->Filt Inj HPLC Injection Filt->Inj Sep C18 Column Separation Inj->Sep Det UV Detection Sep->Det Chrom Chromatogram Generation Det->Chrom Integ Peak Integration Chrom->Integ Quant Quantification Integ->Quant

Caption: HPLC-UV analysis workflow for this compound.

Instrumental Conditions
ParameterRecommended SettingRationale
HPLC System Agilent 1260, Waters Alliance, or equivalentStandard quaternary or binary pump system with autosampler and UV detector.
Column C18, 4.6 x 150 mm, 5 µmThe C18 stationary phase provides excellent hydrophobic retention for the aromatic structure of the analyte.[6]
Mobile Phase A 0.1% Formic Acid in WaterThe acid suppresses the ionization of residual silanols on the column, improving peak shape.[11]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier providing good elution strength and low UV cutoff.[11]
Elution Mode Isocratic: 40% BAn isocratic elution is simpler, more robust, and faster for a relatively pure sample. A gradient may be needed for complex mixtures.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance of speed and efficiency.
Column Temp. 30 °CMaintaining a constant temperature ensures reproducible retention times.
Injection Vol. 10 µLA typical injection volume to avoid column overloading while ensuring adequate sensitivity.
UV Detector Diode Array (DAD) or Variable Wavelength (VWD)
Detection λ 230 nmThis wavelength is selected to be near the UV absorbance maximum for the isoindolinone chromophore, maximizing signal response.
Run Time 10 minutesSufficient time to elute the analyte and any common impurities without wasting instrument time.
HPLC Protocol
  • System Equilibration: Purge all mobile phase lines and then equilibrate the column with the mobile phase (60:40 A:B) for at least 30 minutes or until a stable baseline is achieved.

  • Sequence Setup: Create a sequence in the chromatography data system (CDS) software. Include blank injections (mobile phase) to confirm system cleanliness, followed by the calibration standards in increasing order of concentration, and then the unknown samples.

  • Execution: Run the sequence. Monitor the system pressure for stability.

  • Data Processing:

    • Identify the peak for this compound based on its retention time from the standard injections.

    • Integrate the peak area for all standards and samples.

    • Generate a linear regression calibration curve by plotting peak area versus concentration for the standards. The curve should have a correlation coefficient (r²) ≥ 0.999.

    • Calculate the concentration of the unknown samples using the calibration curve equation.

Method Validation Summary

The developed method must be validated according to ICH Q2(R1) guidelines to ensure its suitability for its intended purpose.[5][12][13]

Validation ParameterTypical Acceptance CriteriaPurpose
Specificity Peak is pure and free from interference from blank/placebo.Ensures the signal is only from the analyte.
Linearity & Range r² ≥ 0.999 over a range (e.g., 0.1-25 µg/mL).Confirms a direct proportional response to concentration.
Accuracy 98.0% - 102.0% recovery of spiked samples.[12]Measures the closeness of the test results to the true value.
Precision (Repeatability) RSD ≤ 2.0% for six replicate injections.Measures the method's consistency under the same conditions.
Intermediate Precision RSD ≤ 2.0% across different days/analysts.Assesses the method's reproducibility under typical lab variations.
Limit of Quantitation (LOQ) Signal-to-Noise ratio ≥ 10.The lowest concentration that can be reliably quantified.
Robustness No significant change in results with small variations in flow rate, temperature, mobile phase composition.Demonstrates the method's reliability during normal use.

LC-MS/MS Method for High-Sensitivity Analysis

This method provides superior selectivity and sensitivity, making it the gold standard for bioanalytical studies, impurity profiling, or any application requiring trace-level quantification.

Logical Workflow:

LCMS_Logic cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry LC UHPLC Separation (High Resolution) ESI ESI Source (Ionization) LC->ESI Eluent Transfer Q1 Quadrupole 1 (Q1) (Precursor Ion Selection) ESI->Q1 Q2 Quadrupole 2 (Q2) (Collision Cell - CID) Q1->Q2 Q3 Quadrupole 3 (Q3) (Product Ion Selection) Q2->Q3 Detector MS Detector Q3->Detector

Caption: Logical flow from UHPLC separation to tandem MS detection.

Instrumental Conditions
ParameterRecommended SettingRationale
LC System Waters ACQUITY UPLC, Agilent 1290, or equivalentUPLC/UHPLC systems provide higher efficiency and resolution, ideal for complex matrices and fast analysis.
Column C18, 2.1 x 50 mm, 1.7 µmA shorter column with smaller particles allows for faster run times and sharper peaks, enhancing MS sensitivity.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid is a volatile modifier compatible with ESI-MS that aids in protonation.[11]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAs above.
Elution Mode Gradient: 10% B to 95% B in 3 minA gradient ensures efficient elution of the analyte while cleaning the column of more retained components.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column, compatible with standard ESI sources.
Column Temp. 40 °CHigher temperature reduces mobile phase viscosity and can improve peak shape.
Injection Vol. 5 µLSmaller injection volumes are used to prevent overloading the smaller column and the MS source.
MS System Triple Quadrupole (e.g., Sciex API 4000, Waters Xevo TQ-S)Required for quantitative Multiple Reaction Monitoring (MRM) experiments.
Ionization Mode Electrospray Ionization (ESI), PositiveESI is a soft ionization technique suitable for polar small molecules.[11] Positive mode targets the protonated molecule [M+H]⁺.
Mass Spectrometer Parameters

The following parameters must be optimized by infusing a standard solution of this compound directly into the mass spectrometer.

ParameterTypical Value
Capillary Voltage +4500 V
Source Temperature 500 °C
Curtain Gas (CUR) 30 psi
Ion Source Gas 1 (GS1) 50 psi
Ion Source Gas 2 (GS2) 50 psi
Collision Gas (CAD) Medium
MRM Transitions See table below

MRM Transition Details: The precursor ion is the protonated molecule [M+H]⁺. For C₈H₆ClNO, the monoisotopic mass is 167.01. The precursor ion will have an m/z of 168.0 . Product ions are generated by collision-induced dissociation (CID) in the collision cell.

TransitionPrecursor Ion (m/z)Product Ion (m/z)FunctionRationale
Quantifier 168.0133.0QuantitativeLoss of chlorine (Cl, mass ~35). A common and stable fragment.
Qualifier 168.0104.0ConfirmatoryFurther fragmentation, possibly loss of CO and Cl. Used to confirm identity.
LC-MS/MS Protocol
  • Method Development: Optimize MS parameters (as above) and LC gradient to ensure the analyte elutes in a region with minimal matrix suppression.[14]

  • System Suitability: Before running the sequence, inject a mid-level standard multiple times to ensure system performance (retention time stability, peak area RSD < 15%).

  • Sequence Execution: Run blanks, calibration standards, and samples. Include quality control (QC) samples at low, medium, and high concentrations throughout the run to monitor accuracy and precision.[15]

  • Data Processing:

    • Use the instrument's quantitative software to integrate the peak area for the quantifier MRM transition.

    • Confirm the presence of the qualifier transition at the same retention time with an acceptable ion ratio.

    • Generate a calibration curve and calculate unknown concentrations as described for the HPLC method. The curve is often fitted with a weighted (1/x or 1/x²) linear regression.

Conclusion

The HPLC-UV and LC-MS/MS methods detailed in this application note provide robust, reliable, and validated approaches for the analysis of this compound. The HPLC method is well-suited for routine quality control in a manufacturing or research environment, offering simplicity and accuracy. For applications demanding higher sensitivity and selectivity, such as pharmacokinetic studies or trace impurity analysis, the LC-MS/MS method is the superior choice. Proper implementation of these protocols, combined with adherence to good laboratory practices, will ensure high-quality, reproducible data essential for drug development and scientific research.

References

Application of 5-Chloroisoindolin-1-one Derivatives in Cancer Research: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The landscape of oncology is continually evolving, with a significant focus on targeted therapies that exploit specific vulnerabilities of cancer cells. Within this paradigm, the isoindolinone scaffold has emerged as a privileged structure in the design of novel anti-cancer agents. While 5-Chloroisoindolin-1-one itself is not extensively documented as a standalone therapeutic, its core structure serves as a critical building block for a promising class of targeted cancer drugs, most notably Poly(ADP-ribose) polymerase (PARP) inhibitors. This guide provides an in-depth exploration of the application of this compound derivatives in cancer research, detailing their mechanism of action, synthetic considerations, and comprehensive protocols for their evaluation.

The Isoindolinone Core: A Versatile Scaffold in Oncology

The isoindolinone framework is a bicyclic lactam that has garnered significant attention in medicinal chemistry due to its presence in various biologically active natural products and synthetic compounds. Its rigid structure and amenability to chemical modification make it an ideal starting point for the development of potent and selective inhibitors of various cancer-related targets.[1]

Recent research has highlighted the potential of isoindolinone derivatives as inhibitors of key players in cancer progression, including Cyclin-dependent kinases (CDKs) and, most prominently, PARP enzymes.[2] The structural resemblance of the isoindolinone scaffold to the nicotinamide moiety of nicotinamide adenine dinucleotide (NAD+), a crucial cofactor for PARP, facilitates competitive inhibition at the enzyme's catalytic site.[3][4] This mimicry is a cornerstone of their therapeutic potential.

Mechanism of Action: Inducing Synthetic Lethality through PARP Inhibition

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are central to the DNA damage response (DDR) pathway. They are responsible for detecting and signaling single-strand DNA breaks (SSBs), initiating their repair.[5] In cancer cells with deficiencies in other DNA repair pathways, such as those with mutations in the BRCA1 or BRCA2 genes, the inhibition of PARP leads to a state of "synthetic lethality."[6]

When PARP is inhibited, unrepaired SSBs accumulate and are converted into more lethal double-strand breaks (DSBs) during DNA replication. In healthy cells, these DSBs can be efficiently repaired through the homologous recombination (HR) pathway. However, in cancer cells with a compromised HR pathway (e.g., BRCA-mutated cancers), the accumulation of DSBs leads to genomic instability and ultimately, cell death.[6] Furthermore, some PARP inhibitors can "trap" the PARP enzyme on the DNA, creating a toxic protein-DNA complex that further enhances their cytotoxic effect.[3]

The incorporation of a chlorine atom at the 5-position of the isoindolinone core can modulate the compound's physicochemical properties, such as lipophilicity and electronic distribution, potentially enhancing its binding affinity to the PARP active site and improving its pharmacokinetic profile.

Signaling and Experimental Workflow Diagrams

To visually conceptualize the mechanism of action and the experimental workflow for evaluating these compounds, the following diagrams are provided.

PARP Inhibition Pathway Mechanism of PARP Inhibition in HR-Deficient Cancer Cells cluster_0 Normal Cell (HR Proficient) cluster_1 Cancer Cell (HR Deficient) DNA Damage DNA Damage SSB SSB DNA Damage->SSB PARP Activation PARP Activation SSB->PARP Activation SSB Repair SSB Repair PARP Activation->SSB Repair Cell Survival Cell Survival SSB Repair->Cell Survival DNA Damage_C DNA Damage SSB_C SSB DNA Damage_C->SSB_C PARP Inhibition PARP Inhibition SSB_C->PARP Inhibition PARP_Inhibitor This compound Derivative (PARP Inhibitor) PARP_Inhibitor->PARP Inhibition DSB Formation Double-Strand Break (DSB) Formation PARP Inhibition->DSB Formation Failed DSB Repair Failed DSB Repair (due to HR deficiency) DSB Formation->Failed DSB Repair Apoptosis Cell Death (Apoptosis) Failed DSB Repair->Apoptosis

Caption: PARP Inhibition in HR-Deficient Cancer Cells.

Experimental Workflow Workflow for Evaluating this compound Derivatives Start Start: Compound Synthesis Synthesis Synthesis of this compound and its Derivatives Start->Synthesis In_Vitro_Evaluation In Vitro Evaluation Synthesis->In_Vitro_Evaluation Cell_Viability Cell Viability Assays (e.g., MTT, AlamarBlue) In_Vitro_Evaluation->Cell_Viability PARP_Activity PARP Activity Assays (Enzymatic & Cellular) In_Vitro_Evaluation->PARP_Activity Western_Blot Western Blot Analysis (PAR levels, DNA damage markers) In_Vitro_Evaluation->Western_Blot Target_Engagement Target Engagement Assays (e.g., CETSA) In_Vitro_Evaluation->Target_Engagement Data_Analysis Data Analysis & IC50 Determination Cell_Viability->Data_Analysis PARP_Activity->Data_Analysis Western_Blot->Data_Analysis Target_Engagement->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization Lead_Optimization->Synthesis Iterative Process End End: Preclinical Candidate Lead_Optimization->End

Caption: Evaluation of this compound Derivatives.

Synthesis and Characterization

The synthesis of this compound derivatives can be achieved through various established synthetic routes. A common approach involves the cyclization of substituted o-toluamides or the reaction of o-phthalaldehydes with amines. For the synthesis of 5-chloro substituted analogs, starting materials containing the chloro-substituent on the benzene ring are utilized.

Exemplary Synthetic Protocol (Conceptual):

A plausible synthetic route to a 5-chloro-isoindolinone derivative could involve the reaction of methyl 2-formyl-5-chlorobenzoate with a primary amine, followed by an intramolecular amidation.[7]

  • Reaction Setup: In a round-bottom flask, dissolve methyl 2-formyl-5-chlorobenzoate (1 equivalent) in a suitable solvent such as methanol.

  • Amine Addition: Add the desired primary amine (1.1 equivalents) to the solution.

  • Reaction Conditions: Stir the reaction mixture at room temperature for a specified period (e.g., 24 hours) to allow for imine formation.

  • Reduction: Add a reducing agent, such as sodium borohydride (NaBH4), portion-wise to the reaction mixture and continue stirring until the reduction is complete (monitored by TLC).

  • Cyclization: Upon completion of the reduction, the reaction mixture is heated to reflux to induce intramolecular amidation and formation of the isoindolinone ring.

  • Work-up and Purification: After cooling, the reaction is quenched, and the product is extracted with an organic solvent. The crude product is then purified using column chromatography to yield the desired 5-chloro-isoindolin-1-one derivative.

Note: This is a generalized protocol and specific reaction conditions, including solvent, temperature, and reaction times, must be optimized for each specific derivative.

In Vitro Evaluation Protocols

The following section details step-by-step protocols for the in vitro evaluation of novel this compound derivatives as potential PARP inhibitors.

Protocol 1: Cell Viability Assay (AlamarBlue Assay)

This assay assesses the anti-proliferative activity of the test compounds.[4]

Materials:

  • Cancer cell lines (e.g., BRCA1-mutant MDA-MB-436, BRCA2-mutant Capan-1)

  • Complete cell culture medium

  • 96-well black, clear-bottom plates

  • This compound derivative stock solution (in DMSO)

  • Temozolomide (optional, for combination studies)

  • AlamarBlue reagent

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in complete medium. Add the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Olaparib).

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • AlamarBlue Addition: Add AlamarBlue reagent (10% v/v) to each well and incubate for an additional 6 hours.

  • Fluorescence Measurement: Measure the fluorescence using a microplate reader with an excitation of 544 nm and an emission of 590 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 2: PARP Activity Assay (Chemiluminescent Assay)

This assay measures the direct inhibitory effect of the compounds on PARP1 enzymatic activity.[8]

Materials:

  • PARP1 Chemiluminescent Assay Kit (commercially available)

  • Histone-coated 96-well strip plate

  • Recombinant PARP1 enzyme

  • Activated DNA

  • NAD+

  • Biotinylated PAR

  • Streptavidin-HRP

  • Chemiluminescent substrate

  • Luminometer

Procedure:

  • Reagent Preparation: Prepare all reagents as per the kit manufacturer's instructions.

  • Compound Addition: Add different concentrations of the this compound derivative to the wells of the histone-coated plate.

  • Enzyme Reaction: Add the PARP1 enzyme, activated DNA, and NAD+ to initiate the reaction. Incubate as recommended by the manufacturer.

  • Detection: Add biotinylated PAR, followed by Streptavidin-HRP and the chemiluminescent substrate.

  • Luminescence Measurement: Read the luminescent signal using a luminometer.

  • Data Analysis: Calculate the percentage of PARP1 inhibition and determine the IC50 value.

Protocol 3: Western Blot Analysis for PARP Activity (PARylation)

This protocol assesses the inhibition of PARP activity within cells by detecting the levels of poly(ADP-ribose) (PAR).[9]

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound derivative

  • Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (anti-PAR, anti-γH2AX, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of the this compound derivative for a specified time (e.g., 24 hours). Include a positive control for DNA damage (e.g., H2O2) to induce PARP activity.

  • Cell Lysis: Lyse the cells using RIPA buffer and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with primary antibodies against PAR and γH2AX (a marker of DNA double-strand breaks). Use β-actin as a loading control.

  • Detection: Incubate with HRP-conjugated secondary antibodies and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the reduction in PAR levels and the increase in γH2AX, indicating inhibition of PARP and accumulation of DNA damage.

Protocol 4: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to confirm the direct binding of the inhibitor to its target protein (PARP1) within the cellular environment.[10][11]

Materials:

  • Cancer cell lines

  • This compound derivative

  • PBS with protease inhibitors

  • PCR tubes

  • Thermal cycler

  • Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)

  • Centrifuge

  • Western blot setup as described in Protocol 3

  • Primary antibody against PARP1

Procedure:

  • Cell Treatment: Treat cultured cells with the this compound derivative or vehicle control for 1 hour.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis and Centrifugation: Lyse the cells and separate the soluble fraction (containing stabilized protein) from the precipitated, denatured proteins by centrifugation.

  • Western Blot Analysis: Analyze the soluble fractions by Western blotting using an anti-PARP1 antibody.

  • Data Analysis: Plot the amount of soluble PARP1 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.

Data Presentation and Interpretation

Table 1: Representative IC50 Values of PARP Inhibitors
Cell LineCancer TypePARP InhibitorIC50 (µM)Reference
MDA-MB-436Breast Cancer (BRCA1 mutant)Olaparib~0.01[5]
MDA-MB-436Breast Cancer (BRCA1 mutant)Talazoparib~0.001[5]
Capan-1Pancreatic Cancer (BRCA2 mutant)Olaparib~0.01[5]
HCC1937Breast Cancer (BRCA1 mutant)Olaparib>10[5]
HypotheticalBreast Cancer (BRCA1 mutant)5-Chloro-isoindolin-1-one Derivative XTo be determined

This table provides a template for summarizing the anti-proliferative activity. The IC50 values for the novel compounds should be experimentally determined.

The collective data from these assays will provide a comprehensive profile of the this compound derivative's potential as a cancer therapeutic. A potent compound will exhibit a low IC50 in cell viability assays, particularly in HR-deficient cell lines, demonstrate direct inhibition of PARP enzymatic activity, lead to a reduction in cellular PAR levels and an increase in DNA damage markers, and show clear evidence of target engagement in a CETSA experiment.

Conclusion and Future Directions

The this compound scaffold represents a highly promising starting point for the development of novel PARP inhibitors for cancer therapy. The synthetic accessibility and the potential for chemical modification allow for the fine-tuning of pharmacological properties to achieve high potency and selectivity. The detailed protocols provided in this guide offer a robust framework for the in vitro characterization of these compounds, from initial screening to mechanistic elucidation.

Future research should focus on expanding the library of this compound derivatives, exploring different substitutions on the isoindolinone core to optimize their anti-cancer activity and pharmacokinetic profiles. Promising candidates identified through these in vitro studies can then be advanced to in vivo animal models to evaluate their efficacy and safety, with the ultimate goal of translating these findings into novel clinical therapies for patients with cancer.

References

Application Notes & Protocols: A Guide to the Development of Bioactive Molecules from the 5-Chloroisoindolin-1-one Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The isoindolin-1-one core is a recognized privileged scaffold in medicinal chemistry, forming the basis of numerous bioactive compounds.[1][2] This guide provides a comprehensive overview and detailed protocols for the development of novel therapeutics derived from a specific, high-potential starting block: 5-Chloroisoindolin-1-one. We will focus on its application in the discovery of inhibitors targeting the critical p53-MDM2 protein-protein interaction, a key pathway in cancer biology.[3][4] This document is intended for researchers, medicinal chemists, and drug development professionals, offering both the strategic rationale and the practical steps necessary to progress from scaffold synthesis to hit identification and characterization.

The Strategic Imperative: Targeting the p53-MDM2 Axis

The tumor suppressor protein p53 is a cornerstone of cellular health, acting as the "guardian of the genome" by orchestrating cell cycle arrest and apoptosis in response to cellular stress.[5] In a significant portion of human cancers where p53 itself is not mutated, its function is abrogated by its primary negative regulator, the E3 ubiquitin ligase MDM2.[2] MDM2 binds to p53, inhibiting its transcriptional activity and targeting it for proteasomal degradation.[5] The overexpression of MDM2 is a common oncogenic driver, making the disruption of the p53-MDM2 interaction a highly validated and compelling therapeutic strategy for reactivating p53's tumor-suppressing function.[3]

The this compound scaffold has emerged as a particularly effective starting point for designing potent inhibitors of this interaction.[6][7] Its structure provides a rigid core that can be elaborated with substituents designed to mimic the key hydrophobic residues of p53—Phe19, Trp23, and Leu26—that insert into a deep cleft on the surface of MDM2.[4] The chlorine atom at the 5-position offers a key vector for modifying electronic properties and exploring further structure-activity relationships (SAR).

Below is a conceptual diagram illustrating the p53-MDM2 autoregulatory feedback loop and the therapeutic intervention point for a this compound-based inhibitor.

p53_MDM2_pathway p53 p53 (Tumor Suppressor) mdm2_gene MDM2 Gene p53->mdm2_gene Induces Transcription proteasome Proteasome p53->proteasome Degradation apoptosis Apoptosis & Cell Cycle Arrest p53->apoptosis Induces mdm2_prot MDM2 Protein mdm2_gene->mdm2_prot Translation mdm2_prot->p53 Binds & Ubiquitinates inhibitor This compound Derivative inhibitor->mdm2_prot Blocks Binding cellular_stress Cellular Stress (e.g., DNA Damage) cellular_stress->p53 Activates

Caption: The p53-MDM2 feedback loop and inhibitor point of action.

Foundational Synthesis: Preparing the Core Scaffold

The successful development of derivatives begins with a reliable supply of the core scaffold. This section provides a robust, two-step protocol for the synthesis of this compound, starting from commercially available 4-chlorophthalic anhydride.

Application Protocol 1: Synthesis of this compound

This protocol is based on the well-established method of forming an intermediate phthalic acid monoamide from an anhydride, followed by reductive cyclization.

Rationale: The reaction of 4-chlorophthalic anhydride with ammonia generates the corresponding phthalamic acid. Subsequent reduction, for which sodium borohydride is a mild and effective reagent, closes the five-membered lactam ring to yield the desired isoindolinone.

Materials & Reagents:

  • 4-Chlorophthalic anhydride

  • Ammonium hydroxide solution (28-30%)

  • Sodium borohydride (NaBH₄)

  • Tetrahydrofuran (THF), anhydrous

  • Hydrochloric acid (HCl), 1M solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Amide Formation:

    • In a round-bottom flask, suspend 4-chlorophthalic anhydride (1.0 eq) in water.

    • Cool the flask in an ice bath to 0-5 °C.

    • Slowly add ammonium hydroxide solution (2.0 eq) dropwise with vigorous stirring.

    • Allow the reaction to warm to room temperature and stir for 4 hours. The solid should fully dissolve to form a clear solution of the ammonium salt of 4-chloro-2-carbamoylbenzoic acid.

    • Carefully acidify the solution with 1M HCl to pH 2-3 to precipitate the phthalamic acid.

    • Collect the white solid by vacuum filtration, wash with cold water, and dry under vacuum.

  • Reductive Cyclization:

    • To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), add the dried 4-chloro-2-carbamoylbenzoic acid (1.0 eq) and dissolve it in anhydrous THF.

    • Cool the solution to 0 °C in an ice bath.

    • Add sodium borohydride (2.5 eq) portion-wise over 30 minutes, controlling any effervescence.

    • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 6 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Cool the reaction to 0 °C and cautiously quench by the slow, dropwise addition of 1M HCl until the pH is ~7 and gas evolution ceases.

    • Remove the THF under reduced pressure.

    • Extract the aqueous residue with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

    • Purify the crude solid by silica gel column chromatography (e.g., using a gradient of 30-50% ethyl acetate in hexanes) to afford pure this compound.

Building Diversity: Synthesis of a Focused Derivative Library

With the core scaffold in hand, the next step is to generate a library of analogues. A common and effective strategy is the N-alkylation of the isoindolinone nitrogen to introduce substituents that can probe the MDM2 binding pocket.

Application Protocol 2: N-Alkylation of this compound

Rationale: The N-H proton of the isoindolinone lactam is weakly acidic and can be removed by a strong base like sodium hydride (NaH) to generate a nucleophilic anion. This anion readily undergoes an SN2 reaction with an electrophilic alkylating agent, such as a benzyl bromide derivative, to form the N-alkylated product. DMF is an excellent polar aprotic solvent for this transformation.

Materials & Reagents:

  • This compound

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Alkylating agent (e.g., 4-chlorobenzyl bromide, 1.1 eq)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Deionized water

  • Ethyl acetate (EtOAc) & Hexanes

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and anhydrous DMF. Stir until fully dissolved.

  • Deprotonation: Cool the solution to 0 °C. Carefully add NaH (1.2 eq) portion-wise. Caution: Gas evolution (H₂). Ensure adequate ventilation. Stir the mixture at 0 °C for 30 minutes. The solution may become a slurry.

  • Alkylation: Add the alkylating agent (e.g., 4-chlorobenzyl bromide, 1.1 eq), either neat or as a solution in a small amount of anhydrous DMF, dropwise to the reaction mixture at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, cool the flask to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution. Dilute with water and transfer to a separatory funnel.

  • Extraction & Purification: Extract the aqueous mixture with EtOAc (3x). Combine the organic layers, wash with water and then brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the pure N-alkylated product.

Biological Evaluation: Identifying Hits with a Fluorescence Polarization Assay

After synthesizing a library of compounds, a robust and high-throughput compatible assay is required to identify active molecules. A fluorescence polarization (FP) competition assay is an ideal method for studying the inhibition of protein-protein interactions like p53-MDM2.[1][5][8]

Principle of the Assay: A small, fluorescently-labeled peptide derived from p53 (the "tracer") is used. When unbound in solution, it tumbles rapidly, and when excited with polarized light, the emitted light is largely depolarized (low FP signal). When the tracer binds to the much larger MDM2 protein, its tumbling is slowed dramatically, and the emitted light remains highly polarized (high FP signal). A test compound that successfully binds to MDM2 will displace the fluorescent tracer, causing a decrease in the FP signal.

Application Protocol 3: MDM2-p53 Fluorescence Polarization Competition Assay

Materials & Reagents:

  • Recombinant human MDM2 protein (N-terminal domain)

  • Fluorescently-labeled p53 peptide tracer (e.g., TAMRA-p53 peptide)

  • FP Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4, with 0.01% Tween-20 or similar surfactant.

  • Test compounds dissolved in 100% DMSO.

  • Positive control inhibitor (e.g., Nutlin-3a)

  • 384-well, low-volume, black, non-binding surface microplates

  • A plate reader capable of measuring fluorescence polarization.

Step-by-Step Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of MDM2 protein and the fluorescent p53 tracer in the FP Assay Buffer.

    • Prepare serial dilutions of your test compounds and the positive control in 100% DMSO.

  • Assay Plate Setup:

    • Add a small volume (e.g., 1 µL) of the DMSO-dissolved compounds to the appropriate wells of the 384-well plate. Include "no inhibitor" (DMSO only) and "positive control" wells.

    • Prepare a "Tracer Only" control by adding assay buffer to a set of wells instead of protein. These wells define the minimum FP signal.

    • Prepare a "Tracer + Protein" control by adding assay buffer with DMSO to another set of wells. These wells define the maximum FP signal.

  • Reaction Incubation:

    • Prepare a master mix of MDM2 protein and the fluorescent p53 tracer in FP Assay Buffer at 2x the final desired concentration.

    • Dispense this master mix into the wells containing the test compounds.

    • Incubate the plate at room temperature for 30-60 minutes, protected from light, to allow the binding to reach equilibrium.

  • Measurement:

    • Measure the fluorescence polarization on a compatible plate reader (e.g., Excitation: 530 nm, Emission: 590 nm for TAMRA). Record the FP values in millipolarization units (mP).

  • Data Analysis:

    • Percent Inhibition Calculation: % Inhibition = 100 * (1 - [(FP_sample - FP_min) / (FP_max - FP_min)]) Where:

      • FP_sample is the signal from a well with a test compound.

      • FP_min is the average signal from the "Tracer Only" wells.

      • FP_max is the average signal from the "Tracer + Protein" wells.

    • IC₅₀ Determination: Plot the % Inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to displace 50% of the tracer).

Data Presentation: Example Screening Results
Compound IDR¹ Group (N-substituent)% Inhibition @ 10 µMIC₅₀ (µM)
Scaffold H< 5%> 100
DEV-001 Benzyl35%25.6
DEV-002 4-Chlorobenzyl78%3.1
DEV-003 4-Methoxybenzyl55%11.2
DEV-004 3,4-Dichlorobenzyl89%1.2
Nutlin-3a (Control)98%0.09

Overall Workflow & Future Directions

The development of bioactive molecules from the this compound scaffold is a systematic process that integrates chemical synthesis with biological evaluation. The workflow diagram below outlines this iterative cycle.

Caption: Iterative workflow for inhibitor development.

Initial hits identified from the primary screen, such as DEV-004 , serve as the starting point for lead optimization. Subsequent steps would involve:

  • Expanding SAR: Synthesizing a broader range of analogues to improve potency and probe the binding site more thoroughly.

  • Cell-Based Assays: Confirming the mechanism of action in cancer cell lines with wild-type p53 by observing the upregulation of p53 target genes like p21 and MDM2.

  • ADME/Tox Profiling: Evaluating the pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion) and toxicological profile of promising leads to assess their drug-like potential.

By following the integrated chemical and biological protocols outlined in this guide, researchers can effectively leverage the this compound scaffold to discover and develop novel, potent inhibitors of the p53-MDM2 interaction for cancer therapy.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Chloroisoindolin-1-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Chloroisoindolin-1-one. As a crucial intermediate in the development of various pharmaceuticals, optimizing its synthesis for both yield and purity is paramount. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to navigate the common challenges encountered during its preparation. Our approach is grounded in established chemical principles and field-proven insights to ensure scientific integrity and reproducibility.

Introduction to the Synthesis of this compound

The synthesis of this compound is most commonly achieved through the reduction of 4-chlorophthalimide. This transformation, while conceptually straightforward, is often plagued by issues such as incomplete conversion, formation of byproducts, and difficulties in purification, all of which can significantly impact the final yield and purity. The core of the challenges lies in controlling the reduction of one of the two carbonyl groups of the phthalimide ring selectively.

This guide will focus on the prevalent method utilizing zinc dust in a basic medium, a cost-effective and relatively scalable approach. We will dissect the reaction mechanism, identify critical parameters, and provide a logical framework for troubleshooting and optimization.

Troubleshooting Guide: Navigating Common Synthesis Hurdles

This section is structured in a question-and-answer format to directly address specific issues you may encounter during the synthesis of this compound from 4-chlorophthalimide.

Issue 1: Low or No Conversion of 4-Chlorophthalimide

Question: I have set up the reaction with 4-chlorophthalimide, zinc dust, and sodium hydroxide, but upon work-up, I primarily recover the starting material. What could be the issue?

Answer: This is a common problem that can stem from several factors related to the activation of the zinc reductant and the overall reaction conditions.

  • Inadequate Zinc Activation: The surface of commercial zinc dust is often coated with a layer of zinc oxide, which passivates the metal and prevents it from acting as an effective reducing agent.

    • Solution: Activate the zinc dust immediately before use. A common procedure involves washing the zinc dust with a dilute acid (e.g., 1M HCl) to remove the oxide layer, followed by rinsing with water, ethanol, and finally diethyl ether to ensure it is dry. The activated zinc should be used immediately.

  • Insufficient Base Concentration: The reaction is typically performed under basic conditions. The hydroxide ions play a role in the reaction mechanism and help to maintain the solubility of the zinc species formed.

    • Solution: Ensure the concentration of the sodium hydroxide solution is adequate. A concentration range of 10-20% (w/v) is generally effective.

  • Low Reaction Temperature: While the reaction is often run at or slightly above room temperature, insufficient heating can lead to a sluggish reaction rate.

    • Solution: Gently heat the reaction mixture to 40-50°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) to avoid overheating, which can lead to byproduct formation.

  • Poor Stirring: The reaction is heterogeneous, involving a solid (zinc) and a solution. Efficient mixing is crucial for ensuring good contact between the reactants.

    • Solution: Use a mechanical stirrer if possible, especially for larger-scale reactions. For smaller scales, ensure vigorous magnetic stirring that creates a vortex and keeps the zinc dust suspended.

Issue 2: Formation of Significant Byproducts

Question: My reaction shows the formation of the desired product, but I also observe significant amounts of other spots on my TLC plate. What are these byproducts and how can I minimize them?

Answer: The primary byproduct in this reaction is often the over-reduced species, 5-chloroisoindoline. Other impurities can arise from side reactions of the starting material or product under the reaction conditions.

  • Over-reduction to 5-Chloroisoindoline: If the reaction is left for too long or the conditions are too harsh, both carbonyl groups of the phthalimide can be reduced.

    • Solution: Carefully monitor the reaction progress by TLC. Once the starting material is consumed and the desired product spot is maximized, quench the reaction promptly. Avoid excessive heating and prolonged reaction times.

  • Formation of Phthalamic Acid Derivatives: Incomplete cyclization or hydrolysis of the starting phthalimide can lead to the formation of 4-chloro-2-(aminomethyl)benzoic acid or related species.

    • Solution: Ensure the starting 4-chlorophthalimide is of high purity. The reaction should be worked up by neutralizing the basic solution, which can help to precipitate the desired product while keeping some of the more polar byproducts in the aqueous phase.

Issue 3: Difficulties in Product Isolation and Purification

Question: After the reaction, I have a difficult-to-filter mixture, and my crude product is contaminated with inorganic salts. How can I improve the purification process?

Answer: The work-up and purification of this reaction can be challenging due to the formation of zinc salts and the physical nature of the reaction mixture.

  • Formation of Zinc Hydroxide/Oxide Slurry: The reaction generates zinc salts which can form a gelatinous precipitate, making filtration difficult.

    • Solution: After the reaction is complete, acidify the mixture carefully with an acid like acetic acid or dilute HCl until the zinc salts dissolve. This will result in a biphasic mixture that is easier to handle. The product can then be extracted into an organic solvent.

  • Contamination with Zinc Salts: The crude product can be contaminated with residual zinc salts, which can be difficult to remove by simple filtration.

    • Solution: A thorough aqueous work-up is essential. After extraction into an organic solvent (e.g., ethyl acetate or dichloromethane), wash the organic layer multiple times with water and then with brine. Drying the organic layer over anhydrous sodium sulfate before evaporation will also help to remove residual water and some inorganic impurities.[1]

  • Product Precipitation and Co-precipitation: The product may precipitate out with the zinc salts during the reaction or work-up.

    • Solution: After dissolving the zinc salts with acid, ensure the product is fully dissolved in the organic layer before separation. If the product has low solubility in common organic solvents, you may need to use a larger volume of solvent or a different solvent system for extraction.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism for the reduction of 4-chlorophthalimide to this compound using zinc?

A1: The precise mechanism is complex and not fully elucidated, but it is believed to involve a single electron transfer (SET) from the zinc metal to one of the carbonyl groups of the phthalimide. The resulting radical anion can then be protonated and undergo further reduction and cyclization steps to form the isoindolinone ring. The basic conditions are thought to facilitate the deprotonation of the amide nitrogen, which can influence the reactivity of the carbonyl groups.

Q2: Can I use other reducing agents for this transformation?

A2: Yes, other reducing agents have been used for the reduction of phthalimides. These include catalytic hydrogenation (e.g., using a palladium catalyst), or other metals like tin or iron in acidic media. However, zinc in a basic medium is often preferred due to its cost-effectiveness and relatively good selectivity for the mono-reduction. Electrochemical methods have also been explored for the reduction of phthalimides.[2]

Q3: What are the key safety precautions I should take during this synthesis?

A3:

  • Hydrogen Gas Evolution: The reaction of zinc with acid (during activation) and the reaction itself can produce hydrogen gas, which is flammable. Ensure the reaction is performed in a well-ventilated fume hood and away from ignition sources.

  • Handling of Sodium Hydroxide: Sodium hydroxide is corrosive. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Handling of Activated Zinc: Activated zinc dust can be pyrophoric. Handle it with care and avoid exposure to air for prolonged periods.

Q4: How can I effectively monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is the most convenient method. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes) to achieve good separation between the starting material (4-chlorophthalimide), the product (this compound), and potential byproducts. Staining with potassium permanganate or viewing under UV light can help visualize the spots.

Q5: What is the role of the chlorine substituent on the aromatic ring?

A5: The chloro group is an electron-withdrawing group, which can influence the reactivity of the phthalimide ring system. However, for the purpose of this synthesis, it is primarily a structural feature of the target molecule and does not directly participate in the reduction of the carbonyl groups under these conditions.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol provides a detailed step-by-step methodology for the synthesis of this compound from 4-chlorophthalimide.

Materials:

  • 4-Chlorophthalimide

  • Zinc dust

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), 1M

  • Ethyl acetate

  • Hexanes

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

Procedure:

  • Zinc Activation: In a fume hood, weigh the required amount of zinc dust and place it in a flask. Add 1M HCl and swirl for 1-2 minutes. Decant the acid and wash the zinc dust with deionized water (3x), followed by ethanol (2x), and finally diethyl ether (2x). Dry the activated zinc dust under a stream of nitrogen.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chlorophthalimide and the freshly activated zinc dust (typically 2-3 molar equivalents).

  • Reaction Execution: Add a 10-20% (w/v) aqueous solution of sodium hydroxide. Stir the mixture vigorously at room temperature or with gentle heating (40-50°C).

  • Monitoring: Monitor the reaction progress by TLC (e.g., 1:1 Ethyl Acetate:Hexanes). The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully add acetic acid or 1M HCl to the mixture until the zinc salts dissolve and the solution becomes acidic (pH ~5-6).

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

    • Combine the organic layers and wash with water (2x) and then with brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

ParameterRecommended Condition
Reactant Ratio 1 equivalent 4-chlorophthalimide, 2-3 equivalents activated zinc dust
Solvent 10-20% aqueous NaOH
Temperature Room temperature to 50°C
Reaction Time 2-4 hours (monitor by TLC)
Work-up Acidification followed by extraction
Purification Recrystallization or column chromatography
Protocol 2: Thin Layer Chromatography (TLC) Monitoring

Materials:

  • TLC plates (silica gel 60 F₂₅₄)

  • Developing chamber

  • Ethyl acetate

  • Hexanes

  • UV lamp (254 nm)

  • Potassium permanganate stain

Procedure:

  • Sample Preparation: Dissolve a small amount of the reaction mixture in a suitable solvent (e.g., ethyl acetate).

  • Spotting: Spot the prepared sample onto the baseline of a TLC plate.

  • Development: Place the TLC plate in a developing chamber containing a pre-equilibrated mixture of ethyl acetate and hexanes (e.g., 1:1 v/v).

  • Visualization: After the solvent front has reached the top of the plate, remove the plate, and visualize the spots under a UV lamp. Alternatively, stain the plate with a potassium permanganate solution.

  • Analysis: The product, this compound, is expected to have a different Rf value than the starting material, 4-chlorophthalimide.

Visualizing the Process

Reaction Scheme

ReactionScheme 4-Chlorophthalimide 4-Chlorophthalimide This compound This compound 4-Chlorophthalimide->this compound reagents 1) Zn, NaOH, H₂O 2) H₃O⁺ workup

Caption: Synthesis of this compound.

Troubleshooting Workflow

TroubleshootingWorkflow start Low Yield of this compound check_conversion Check TLC for Starting Material start->check_conversion high_sm High Amount of Starting Material check_conversion->high_sm Yes low_sm Low Amount of Starting Material check_conversion->low_sm No cause_no_reaction Potential Causes: - Inactive Zinc - Insufficient Base - Low Temperature - Poor Stirring high_sm->cause_no_reaction check_byproducts Check TLC for Byproducts low_sm->check_byproducts solution_no_reaction Solutions: - Activate Zinc - Increase Base Conc. - Gentle Heating - Improve Stirring cause_no_reaction->solution_no_reaction end Optimized Synthesis solution_no_reaction->end over_reduction Over-reduction Product Observed check_byproducts->over_reduction Yes other_byproducts Other Byproducts Observed check_byproducts->other_byproducts Yes check_purification Difficulty in Purification? check_byproducts->check_purification No cause_over_reduction Potential Causes: - Prolonged Reaction Time - High Temperature over_reduction->cause_over_reduction cause_other_byproducts Potential Causes: - Impure Starting Material - Side Reactions other_byproducts->cause_other_byproducts solution_over_reduction Solutions: - Monitor Reaction Closely - Control Temperature cause_over_reduction->solution_over_reduction solution_over_reduction->end solution_other_byproducts Solutions: - Purify Starting Material - Optimize Work-up cause_other_byproducts->solution_other_byproducts solution_other_byproducts->end yes_purification Yes check_purification->yes_purification Yes no_purification No check_purification->no_purification No cause_purification Potential Causes: - Zinc Salt Precipitation - Product Co-precipitation yes_purification->cause_purification no_purification->end solution_purification Solutions: - Acidify to Dissolve Salts - Thorough Aqueous Wash cause_purification->solution_purification solution_purification->end

Caption: Troubleshooting workflow for low yield.

References

Technical Support Center: Troubleshooting Low Conversion Rates in Isoindolinone Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for isoindolinone synthesis. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low conversion rates in their reactions. The isoindolinone scaffold is a privileged structure in medicinal chemistry, and achieving high-yielding, reproducible syntheses is critical for advancing research.[1][2][3] This resource synthesizes field-proven insights with established chemical principles to help you navigate the complexities of these reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for synthesizing isoindolinones?

A1: Synthetic strategies are broadly categorized into two main approaches: the functionalization of existing phthalimide or phthalimidine precursors, and the construction of the heterocyclic ring system from acyclic starting materials.[2][4][5] Modern methods heavily rely on transition-metal-catalyzed reactions, including C-H activation, cross-coupling, and carbonylation, which offer powerful ways to build the isoindolinone core with a wide range of substituents.[2][4][5][6]

Q2: Why are transition metal catalysts like palladium, rhodium, and cobalt so prevalent in these syntheses?

A2: Transition metals are highly effective at facilitating the formation of carbon-carbon and carbon-nitrogen bonds required to construct the isoindolinone ring.[2][6] Catalysts like palladium and rhodium are particularly adept at mediating C-H activation/functionalization reactions on benzamide derivatives.[1][2] This allows for the direct coupling of the benzamide with alkenes, alkynes, or other partners, creating the five-membered lactam ring in an efficient, atom-economical manner.[7]

Q3: My reaction has stalled, and TLC/LC-MS analysis shows a significant amount of unreacted starting material. What are the most likely initial culprits?

A3: An incomplete reaction is one of the most common issues. The primary suspects are typically related to catalyst activity, reaction conditions, or starting material quality.[8][9][10] Key areas to investigate immediately include:

  • Catalyst Deactivation: The catalyst may have been poisoned by impurities or degraded due to exposure to air or moisture.

  • Insufficient Temperature: The reaction may not have enough thermal energy to overcome the activation barrier.

  • Poor Starting Material Quality: Impurities in your benzamide or coupling partner can inhibit the catalyst or participate in side reactions.[9]

  • Inadequate Mixing: In heterogeneous reactions (e.g., using Pd/C), poor stirring can lead to inefficient catalysis.[11]

Q4: How can I effectively monitor the progress of my isoindolinone reaction?

A4: Regular monitoring is crucial for determining the optimal reaction time and identifying issues early. The most common methods are Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[12][13]

  • TLC is a quick and easy way to visualize the consumption of starting materials and the formation of the product.

  • HPLC/LC-MS provides more quantitative data on the conversion rate and can help identify the masses of any side products being formed, which is invaluable for troubleshooting.[13]

  • NMR Spectroscopy can also be used to monitor the reaction by taking aliquots at different time points and analyzing the proton spectra to determine the ratio of product to starting material.[12]

Troubleshooting Guide: Diagnosing and Resolving Low Conversion

This section provides a systematic approach to troubleshooting common problems encountered during isoindolinone synthesis.

Problem 1: Reaction Fails to Initiate or Stalls at Low Conversion

This is often indicated by TLC or LC-MS showing predominantly starting materials even after a significant reaction time.

Logical Troubleshooting Workflow

G start Low Conversion Observed check_sm Verify Purity of Starting Materials & Solvents (NMR, LC-MS, Karl Fischer) start->check_sm sm_impure Impurity Detected check_sm->sm_impure check_reagents Check Catalyst, Ligand, & Additive Integrity (Age, Storage, Purity) reagents_bad Reagents Suspect? check_reagents->reagents_bad check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) conditions_off Conditions Suboptimal? check_conditions->conditions_off sm_impure->check_reagents No repurify_sm Purify Starting Materials/ Use Fresh Solvents sm_impure->repurify_sm Yes rerun Re-run Reaction repurify_sm->rerun reagents_bad->check_conditions No replace_reagents Use Freshly Opened or Purified Reagents reagents_bad->replace_reagents Yes replace_reagents->rerun optimize_conditions Systematically Vary Temperature, Concentration, & Reaction Time conditions_off->optimize_conditions Yes conditions_off->rerun No, conditions are standard optimize_conditions->rerun

Caption: A systematic workflow for diagnosing the root cause of low reaction conversion.

Possible Causes & Suggested Solutions
Possible Cause Explanation & Causality Suggested Solutions
Poor Quality of Starting Materials or Solvents Impurities such as water, residual acids/bases, or byproducts from a previous step can poison sensitive transition metal catalysts.[10][11] Solvents must be anhydrous and de-gassed for many C-H activation reactions, as water and oxygen can lead to catalyst deactivation or unwanted side reactions.1. Verify Purity: Confirm the purity of starting materials using ¹H NMR, ¹³C NMR, and LC-MS. 2. Purify Reagents: If necessary, recrystallize or chromatograph solid starting materials.[9] 3. Use Dry Solvents: Use freshly distilled solvents or purchase high-purity anhydrous solvents and store them properly under an inert atmosphere.
Catalyst, Ligand, or Additive Issues The catalyst (e.g., Pd(OAc)₂, [RhCp*Cl₂]₂) or supporting ligands may have degraded over time due to improper storage. Oxidants (e.g., Ag₂CO₃, Cu(OAc)₂) or bases (e.g., K₂CO₃, Cs₂CO₃) can also be of poor quality or hygroscopic.[2]1. Use Fresh Reagents: Whenever possible, use catalysts and ligands from freshly opened containers.[10] 2. Check Additives: Ensure bases and other additives are dry. If necessary, dry them in an oven before use. 3. Change Catalyst Source: If problems persist, try a catalyst from a different supplier.
Suboptimal Reaction Conditions The reaction may require a higher temperature to proceed at a reasonable rate, or the concentration of reactants may be too low. Some reactions, particularly those involving C-H activation, have a narrow optimal temperature window.[14][15]1. Increase Temperature: Raise the reaction temperature in 10-20 °C increments and monitor for product formation. Be aware that excessive heat can cause product decomposition.[11] 2. Increase Concentration: If the reaction is bimolecular, increasing the concentration may improve the rate. 3. Screen Solvents: The choice of solvent can dramatically impact the reaction. Consider screening alternative solvents (e.g., toluene, m-xylene, DCE, or polar aprotic solvents like DMAc or NMP).[16]
Inert Atmosphere Not Maintained Many palladium- and rhodium-catalyzed reactions are sensitive to oxygen, which can oxidize the active catalytic species and render it inactive.[2][10]1. Improve Degassing: Ensure all solvents are thoroughly degassed using a freeze-pump-thaw cycle or by sparging with argon/nitrogen for an extended period. 2. Use Schlenk Technique: Employ proper Schlenk line or glovebox techniques to ensure the reaction remains under a robust inert atmosphere.
Problem 2: Significant Formation of Side Products

In this scenario, the starting material is consumed, but the yield of the desired isoindolinone is low due to the formation of one or more competing products.

Illustrative Catalytic Cycle: Potential for Side Reactions

Many isoindolinone syntheses proceed via a C-H activation pathway. Understanding this cycle helps pinpoint where side reactions may occur.

G cluster_0 Pd(II)/Pd(IV) Catalytic Cycle A Pd(II) Precatalyst B C-H Activation (Concerted Metalation- Deprotonation) A->B -HX C Palladacycle Intermediate B->C D Coordinative Insertion (e.g., Alkene) C->D + Alkene E Migratory Insertion D->E F β-Hydride Elimination E->F Side Rxn: Isomerization G Reductive Elimination E->G Productive Path Side_Product Isomerized Alkene Side Product F->Side_Product H Desired Isoindolinone + Pd(0) G->H H->A Oxidant (e.g., Ag₂CO₃)

Caption: A simplified palladium-catalyzed C-H activation/cyclization cycle, highlighting β-hydride elimination as a potential off-cycle pathway leading to side products.

Common Side Reactions & Mitigation Strategies
Observed Side Product Plausible Cause Suggested Solutions & Rationale
Homocoupling of Starting Material This can occur if the oxidative addition or C-H activation step is slow relative to reductive elimination pathways involving two molecules of the starting material. It is more common at higher temperatures.1. Lower Temperature: A lower reaction temperature can disfavor the homocoupling pathway. 2. Adjust Stoichiometry: Slowly adding one of the coupling partners can maintain its low concentration, suppressing homocoupling. 3. Change Ligand: A bulkier ligand can sterically hinder the formation of the homocoupled dimer.
Decomposition of Product or Starting Material Isoindolinones, especially those with certain substituents, can be thermally unstable.[11] The starting benzamide or coupling partner might also decompose under the reaction conditions.1. Run at Lower Temperature: This is the most direct way to mitigate thermal decomposition.[11] 2. Reduce Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to minimize the product's exposure to harsh conditions.[9]
Formation of Isomers (e.g., from alkene migration) In reactions involving alkenes, β-hydride elimination followed by re-insertion can lead to isomerization of the double bond, resulting in regioisomeric products.1. Use a Different Catalyst System: Some catalyst/ligand combinations are less prone to β-hydride elimination. For example, using electron-poor ligands can sometimes suppress this pathway. 2. Modify the Substrate: Introducing a substituent that blocks β-hydride elimination (e.g., a gem-dimethyl group) can prevent isomerization if substrate modification is an option.
Hydrolysis of Product or Starting Material If trace amounts of water are present, sensitive functional groups on the starting materials or the final isoindolinone product can hydrolyze, especially at elevated temperatures or in the presence of acid/base.1. Ensure Anhydrous Conditions: Rigorously dry all glassware, solvents, and reagents.[9][10] 2. Buffer the Reaction: If the reaction generates an acidic or basic byproduct, adding a non-coordinating base or buffer can prevent hydrolysis.
Problem 3: Issues with Work-up and Purification

Low conversion rates can sometimes be an artifact of product loss during isolation and purification.[9] Isoindolinones can be sensitive to the conditions used during work-up and chromatography.

Problem Explanation & Causality Suggested Solutions
Product is Lost During Aqueous Work-up Some isoindolinones, particularly those with polar functional groups, may have partial solubility in water, leading to losses during extraction. Emulsion formation can also trap the product.1. Back-extract: Perform several back-extractions of the aqueous layer with the organic solvent. 2. Use Brine: Wash the combined organic layers with brine to break emulsions and reduce the amount of dissolved water. 3. Change Extraction Solvent: Try a more nonpolar (e.g., Toluene) or more polar (e.g., Ethyl Acetate, DCM) solvent.
Product Decomposes on Silica Gel The acidic nature of standard silica gel can cause decomposition of sensitive products, such as those containing acid-labile protecting groups or certain heterocyclic motifs.[9][11]1. Neutralize Silica: Run a plug of the chromatography solvent containing 1-2% triethylamine through the column before loading the sample. 2. Use Alternative Stationary Phases: Consider using deactivated silica, alumina (basic or neutral), or reverse-phase (C18) chromatography.[11] 3. Avoid Chromatography: If possible, purify the product by crystallization, which is often a milder and more scalable method.[11][17]

Key Experimental Protocols

Protocol 1: Reaction Monitoring by Thin-Layer Chromatography (TLC)
  • Prepare TLC Plate: Use a standard silica gel plate. Draw a light pencil line ~1 cm from the bottom.

  • Spotting: Using separate capillary tubes, spot the starting material(s), a co-spot (both starting material and reaction mixture), and the reaction mixture on the pencil line.

  • Elution: Develop the plate in a chamber containing an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate). The solvent front should travel to ~1 cm from the top of the plate.

  • Visualization: Dry the plate and visualize the spots under a UV lamp (254 nm). If compounds are not UV-active, use a chemical stain (e.g., potassium permanganate or ceric ammonium molybdate).

  • Analysis: Compare the spots. The disappearance of the starting material spot and the appearance of a new product spot indicate reaction progress. The co-spot helps confirm the identity of the starting material spot in the reaction mixture lane.

Protocol 2: Reaction Monitoring by HPLC
  • Sample Preparation: At a given time point, carefully take a small aliquot (~5-10 µL) from the reaction mixture. Quench it immediately in a vial containing ~1 mL of a suitable solvent (e.g., acetonitrile) to stop the reaction and dilute the sample.

  • HPLC Conditions (General Starting Point): [13]

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both typically containing 0.1% formic acid or TFA. A common gradient is 5% B to 95% B over 10-15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength where both starting material and product absorb (e.g., 254 nm).

  • Analysis: Inject the diluted sample. By comparing the peak areas of the starting material and the product over time, you can quantitatively determine the conversion rate.

By methodically addressing potential issues related to reagents, conditions, and procedures, you can effectively troubleshoot and optimize your isoindolinone syntheses to achieve higher conversion rates and more reliable results.

References

Technical Support Center: Stability of 5-Chloroisoindolin-1-one in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Chloroisoindolin-one. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound in solution. The following information is synthesized from established chemical principles and data from closely related analogs to provide expert guidance for your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of 5-Chloroisoindolin-1-one in solution?

The stability of this compound in solution is primarily influenced by a combination of chemical and environmental factors. As a chlorinated aromatic lactam, its core structure, the isoindolinone ring, is susceptible to degradation under certain conditions. Key factors include:

  • pH: The amide bond within the lactam ring is prone to hydrolysis, a process that can be catalyzed by both acids and bases.[1][2] Extreme pH values are likely to accelerate the degradation of this compound.

  • Temperature: Elevated temperatures generally increase the rate of chemical reactions, including hydrolysis and other degradation pathways.[3] For every 10°C rise, the reaction rate can approximately double.

  • Solvent: The choice of solvent is critical. Protic solvents, especially water, can participate directly in hydrolysis.[4][5] The polarity of the solvent can also influence the stability of the compound and its degradation intermediates.[6]

  • Light: Exposure to light, particularly UV radiation, can induce photochemical degradation.[3] Aromatic systems and chlorinated compounds can be susceptible to photolytic reactions.[7]

  • Oxidizing Agents: The presence of oxidizing agents may lead to the degradation of the molecule.[3]

Q2: What is the likely primary degradation pathway for this compound in aqueous solutions?

The most probable primary degradation pathway in aqueous solutions is the hydrolysis of the amide bond in the five-membered lactam ring. This would result in the opening of the ring to form 2-(aminomethyl)-4-chlorobenzoic acid. This reaction can be catalyzed by both acid and base.

  • Base-catalyzed hydrolysis: A hydroxide ion, acting as a strong nucleophile, would attack the electrophilic carbonyl carbon of the lactam.[1]

  • Acid-catalyzed hydrolysis: The carbonyl oxygen would be protonated, making the carbonyl carbon more electrophilic and susceptible to attack by a weak nucleophile like water.[1]

The electron-withdrawing nature of the chlorine atom on the benzene ring may subtly influence the rate of hydrolysis by affecting the electron density of the carbonyl carbon.[8]

Troubleshooting Guide

Issue 1: Rapid loss of compound purity in aqueous buffer solutions.

Symptoms:

  • Decreasing peak area of the parent compound in HPLC analysis over a short period.

  • Appearance of new, more polar peaks in the chromatogram.

Root Cause Analysis: This is likely due to the hydrolytic instability of the lactam ring, especially if the buffer pH is not neutral or if the solution is stored at room temperature or higher.

Mitigation Strategies:

  • pH Optimization: If experimentally feasible, work at a pH as close to neutral as possible. For similar lactam structures, maximum stability is often observed in the pH range of 6-7.[5]

  • Temperature Control: Prepare solutions fresh and keep them cold (2-8°C) or on ice during use. For long-term storage, freeze the solution at -20°C or -80°C.[3]

  • Aqueous-Organic Co-solvents: If the experimental design allows, consider using a mixture of an organic solvent (like acetonitrile or DMSO) and water to reduce the activity of water and potentially slow down hydrolysis.

Issue 2: Inconsistent results when using DMSO stock solutions.

Symptoms:

  • Variable biological activity or analytical readings from the same stock solution over time.

  • Precipitation observed in the stock solution upon storage.

Root Cause Analysis: While DMSO is a polar aprotic solvent and generally a good choice for dissolving many organic compounds, issues can still arise:

  • Water Contamination: DMSO is hygroscopic and can absorb moisture from the atmosphere. This water can then lead to slow hydrolysis of the this compound over time.

  • Solubility Limits: The compound may have limited long-term stability in DMSO, leading to precipitation, especially if the stock concentration is high.

Mitigation Strategies:

  • Use Anhydrous DMSO: Purchase high-purity, anhydrous DMSO and handle it under an inert atmosphere (e.g., nitrogen or argon) to minimize water absorption.

  • Storage Conditions: Store DMSO stock solutions in tightly sealed vials with desiccant. For long-term storage, aliquoting and freezing at -20°C or -80°C is recommended.

  • Fresh Dilutions: For maximum consistency, prepare fresh dilutions from a recently prepared stock solution for each experiment.

Issue 3: Degradation observed after exposure to ambient light.

Symptoms:

  • Discoloration of the solution.

  • Appearance of unexpected peaks in analytical runs after samples have been left on the benchtop.

Root Cause Analysis: The aromatic ring and chloro-substituent in this compound make it potentially susceptible to photodegradation.[3][7] Energy from UV and visible light can promote reactions, leading to the formation of degradation products.

Mitigation Strategies:

  • Use Amber Vials: Protect solutions from light by using amber glass vials or by wrapping clear vials in aluminum foil.[3]

  • Minimize Light Exposure: During experiments, minimize the exposure of the compound and its solutions to direct light.

  • Conduct Photostability Studies: If the compound will be handled extensively in the light, a formal photostability study is recommended to understand its sensitivity.[3]

Experimental Protocols

Protocol 1: Forced Degradation Study for this compound

This protocol outlines a general procedure for a forced degradation study to assess the intrinsic stability of this compound.[3][9][10][11]

Objective: To identify potential degradation products and degradation pathways under various stress conditions.

Materials:

  • This compound

  • HPLC grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • HPLC-UV system

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile or methanol.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl (1:1 v/v) and keep at 60°C.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH (1:1 v/v) and keep at room temperature.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ (1:1 v/v) and keep at room temperature.

    • Thermal Degradation: Expose the solid compound to 80°C in an oven. Also, heat the stock solution at 60°C.

    • Photolytic Degradation: Expose the stock solution in a quartz cuvette to a photostability chamber with a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[3]

  • Time Points: Analyze samples at 0, 2, 4, 8, and 24 hours. The goal is to achieve 5-20% degradation. Adjust the stress conditions (temperature, concentration of stressor) if degradation is too fast or too slow.

  • Sample Analysis:

    • Before injection, neutralize the acidic and basic samples.

    • Analyze all samples by a suitable stability-indicating HPLC-UV method.

Data Analysis:

  • Calculate the percentage of degradation.

  • Assess the peak purity of the parent compound.

  • Characterize the degradation products using LC-MS if available.[12][13]

Stress ConditionTypical ReagentTemperature
Acid Hydrolysis0.1 M - 1 M HClRoom Temp to 60°C
Base Hydrolysis0.1 M - 1 M NaOHRoom Temp to 60°C
Oxidation3-30% H₂O₂Room Temperature
ThermalN/A> 40°C
PhotolyticUV/Vis Light SourceAmbient
Protocol 2: Recommended HPLC-UV Method for Stability Testing

Objective: To develop a simple, stability-indicating HPLC-UV method for the analysis of this compound and its potential degradation products.[14][15][16]

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection Wavelength: Scan for optimal wavelength, likely around 230 nm and 275 nm based on the aromatic structure.

  • Column Temperature: 30°C

Visualizations

Diagram 1: Potential Hydrolytic Degradation Pathway

G A This compound B 2-(aminomethyl)-4-chlorobenzoic acid (Hydrolysis Product) A->B H+ or OH- H2O

Caption: Hydrolysis of this compound.

Diagram 2: Troubleshooting Workflow for Solution Instability

G start Instability Observed (e.g., peak loss, new peaks) q1 What is the solvent? start->q1 aq Aqueous Buffer q1->aq Aqueous org Organic (e.g., DMSO) q1->org Organic q2 Check pH and Temperature aq->q2 q3 Check for water contamination org->q3 s1 Adjust to neutral pH Work at 2-8°C Prepare fresh solutions q2->s1 q4 Was the solution exposed to light? s1->q4 s2 Use anhydrous solvent Store under inert gas Aliquot and freeze q3->s2 s2->q4 s3 Use amber vials Minimize light exposure q4->s3 Yes end Stability Improved q4->end No s3->end

Caption: Troubleshooting workflow for solution instability.

References

Technical Support Center: Optimizing Catalyst Selection for 5-Chloroisoindolin-1-one Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the functionalization of 5-Chloroisoindolin-1-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing catalytic cross-coupling reactions on this valuable heterocyclic scaffold. The following content is structured to address common challenges and frequently asked questions, moving from general principles to specific troubleshooting protocols.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that are common when beginning work with challenging heterocyclic substrates.

Q1: Why is my standard Suzuki or Buchwald-Hartwig catalyst system not working for this compound?

A1: The 5-chloro substituent on the isoindolinone ring presents a significant challenge compared to aryl bromides or iodides. The Carbon-Chlorine (C-Cl) bond is significantly stronger and less readily undergoes oxidative addition to the Palladium(0) center, which is the crucial first step in most cross-coupling catalytic cycles.[1][2] Furthermore, the lactam moiety of the isoindolinone can potentially coordinate to the metal center, potentially leading to catalyst inhibition or altered reactivity. Standard catalysts, such as those employing simple phosphine ligands like PPh₃, often lack the necessary electron-richness and steric bulk to efficiently activate the C-Cl bond under mild conditions.

Q2: What is the primary consideration when selecting a catalyst for C-Cl bond activation?

A2: The key is to employ a catalytic system that is both highly active and can overcome the high activation barrier of the C-Cl bond. This is typically achieved by using ligands that are both sterically bulky and highly electron-donating.[2][3]

  • Steric Bulk: Large ligands promote the formation of a coordinatively unsaturated, monoligated Pd(0) species, which is highly reactive in oxidative addition.

  • Electron-Donating Ability: Electron-rich ligands increase the electron density on the palladium center, which facilitates the insertion of the metal into the C-Cl bond.

Modern biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) and N-Heterocyclic Carbene (NHC) ligands are specifically designed for this purpose.[1][2][4]

Q3: Can the amide group in the isoindolinone ring interfere with the catalyst?

A3: Yes, this is a valid concern. Amide functionalities can act as coordinating groups, potentially binding to the palladium center and inhibiting catalytic activity.[5][6] This can sometimes be mitigated by the choice of ligand, solvent, and base. The use of bulky ligands can sterically disfavor the coordination of the amide. If catalyst inhibition is suspected, screening different ligand classes and bases is a recommended troubleshooting step.

Q4: Should I use a pre-formed catalyst or generate the active catalyst in situ?

A4: For consistency and reproducibility, especially when dealing with challenging substrates, using a well-defined, air-stable Pd(II) precatalyst is often advantageous. These precatalysts, often complexed with the desired ligand (e.g., XPhos-Pd-G3), ensure a reliable 1:1 or 2:1 ligand-to-palladium ratio and generate the active Pd(0) species in a more controlled manner upon activation with a base.[1][4] This avoids issues related to the degradation of ligands or incomplete reduction of the palladium source that can occur with in situ preparations from sources like Pd(OAc)₂ or Pd₂(dba)₃.

Section 2: Catalyst & Ligand Selection Guide

The choice of ligand is the most critical parameter for successfully functionalizing this compound. Below is a comparative guide to modern ligand classes.

Comparative Ligand Performance for C-Cl Bond Activation

The following table summarizes the performance of various ligand classes for Suzuki-Miyaura coupling on analogous aryl chloride substrates. This data provides a strong starting point for reaction optimization.

Ligand ClassSpecific LigandAryl Chloride SubstrateCatalyst Loading (mol%)BaseSolventTemp (°C)Yield (%)Reference
Biaryl Phosphines SPhos2-Chlorotoluene1.0 (Pd)K₃PO₄TolueneRT98[2]
Biaryl Phosphines XPhos4-Chlorotoluene0.5 (Pd)K₃PO₄TolueneRT97[2]
Biaryl Phosphines RuPhos4-Chlorobenzonitrile1.0 (Pd)K₃PO₄Dioxane10095[4]
Biaryl Phosphines BrettPhos4-Chloroanisole1.0 (Pd)K₃PO₄Dioxane10096[7]
N-Heterocyclic Carbenes IPr4-Chlorobenzamide2.0 (Pd)K₂CO₃Dioxane11092[8]

Key Insights:

  • Buchwald-Type Biaryl Phosphines (SPhos, XPhos, RuPhos): These are often the first choice for challenging C-Cl couplings. Their steric bulk and electron-donating properties are ideal for promoting the rate-limiting oxidative addition step.[4][7] XPhos and SPhos are particularly effective for sterically hindered substrates.[2]

  • N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors and form very stable complexes with palladium, making them robust and highly active catalysts.[1][9] They are an excellent alternative to phosphine ligands, especially in cases where phosphine sensitivity or degradation is a concern.

Decision Workflow for Catalyst Selection

This diagram outlines a logical workflow for selecting and optimizing a catalyst system for a new cross-coupling reaction on this compound.

CatalystSelection cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Troubleshooting & Optimization Start Define Reaction Type (e.g., Suzuki, Buchwald-Hartwig) Screen_Ligands Screen Bulky Ligands: 1. XPhos or SPhos 2. RuPhos (for amines) 3. IPr (NHC) Start->Screen_Ligands Conditions Standard Conditions: Precatalyst: G3-Type (1-2 mol%) Base: K₃PO₄ or Cs₂CO₃ Solvent: Dioxane or Toluene Temp: 80-110 °C Screen_Ligands->Conditions Check_Conversion Check Conversion by LC-MS Conditions->Check_Conversion Low_Yield Low/No Conversion Check_Conversion->Low_Yield No Good_Yield >70% Conversion Check_Conversion->Good_Yield Yes Troubleshoot Troubleshoot: - Change Ligand Class (Phosphine -> NHC) - Screen Solvents (e.g., DMF, NMP) - Check Reagent Purity Low_Yield->Troubleshoot Optimize Optimize: - Temperature - Base Strength - Catalyst Loading Good_Yield->Optimize Troubleshoot->Check_Conversion

References

Technical Support Center: Enhancing Regioselectivity in Isoindolinone Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, chemists, and drug development professionals working with the isoindolinone scaffold. This guide provides in-depth, experience-driven answers to common challenges encountered when trying to control the regioselectivity of substitution reactions on the isoindolinone core, particularly in the context of modern C–H functionalization.

Section 1: Fundamentals of Regioselectivity in Isoindolinone Systems

Q1: What are the primary factors governing the intrinsic reactivity and regioselectivity of the isoindolinone core, especially in C–H functionalization?

A1: Understanding the intrinsic reactivity of the isoindolinone scaffold is the first step in troubleshooting regioselectivity. The system consists of two key regions: the fused benzene ring and the γ-lactam ring. In transition-metal-catalyzed C–H functionalization, the reaction outcome is a delicate interplay of several factors:

  • Directing Group (DG) Ability: The most powerful tool for controlling regioselectivity is the directing group, typically attached to the lactam nitrogen (N2). The amide carbonyl oxygen of the isoindolinone itself can act as a weak directing group.[1] However, more robust directing groups are often installed on the nitrogen to dictate the site of metalation. These groups chelate to the metal catalyst, delivering it to a specific ortho C–H bond.[2]

  • Steric Hindrance: This is a critical factor. The metal complex, often bulky with its ligands, will preferentially activate the less sterically hindered C–H bond.[3] For an unsubstituted isoindolinone, the C7–H is sterically more accessible than the C4–H, which is flanked by the lactam ring's carbonyl group. Substituents on the benzene ring or on the directing group can dramatically alter this preference.[4][5]

  • Electronic Effects: The electronic nature of the benzene ring influences C–H bond acidity. Electron-withdrawing groups can make nearby protons more acidic and potentially easier to activate, while electron-donating groups can have the opposite effect. However, in many catalytic cycles, particularly those involving a concerted metalation-deprotonation (CMD) mechanism, the steric environment around the C-H bond is the dominant factor over subtle electronic differences.[6][7]

  • Inherent Reactivity of C–H Bonds: In the absence of a strong directing group, the C–H bonds on the fused benzene ring are generally more reactive towards electrophilic metalation than those on the lactam's alkyl portions.

A common challenge arises because there are two proximal C–H bonds available for activation (C4 and C7). Achieving high regioselectivity for functionalization at just one of these sites is the primary goal of the strategies discussed below.

Section 2: Troubleshooting Guide for Directing Group-Assisted C–H Functionalization

Q2: My palladium-catalyzed C–H arylation of an N-substituted isoindolinone is yielding a mixture of C4 and C7 isomers. How can I improve selectivity for the C7 position?

A2: This is a classic regioselectivity problem. Achieving selectivity for the C7 position typically involves leveraging steric hindrance to disfavor the C4 position. Here is a systematic troubleshooting approach:

  • Increase Steric Bulk on the Catalyst's Ligand: The size of the ligand sphere around the metal catalyst is a powerful tool. Switching from a less bulky phosphine ligand (e.g., PPh₃) to a bulkier one (e.g., P(o-tol)₃ or P(t-Bu)₃) can increase the steric clash at the more hindered C4 position, thus favoring C7 activation.[8] Similarly, N-heterocyclic carbene (NHC) ligands with bulky substituents can be effective.

  • Increase Steric Bulk on the Directing Group: Modify the directing group on the isoindolinone nitrogen. For example, if you are using a picolinamide (PA) directing group, introducing a substituent at the 6-position of the pyridine ring will create significant steric repulsion with the isoindolinone's carbonyl group, making C4 cyclometalation highly unfavorable.

  • Solvent Modification: The solvent can influence the effective size and geometry of the catalytic species. Less coordinating, bulky solvents can sometimes enhance steric-based selectivity. Experiment with a range of solvents from polar (e.g., DMF, DMAc) to nonpolar (e.g., toluene, mesitylene).

  • Lower the Reaction Temperature: Kinetically controlled reactions often exhibit higher selectivity. By lowering the temperature, you may favor the pathway with the lower activation energy, which is typically the C–H activation at the less sterically hindered C7 position. This can, however, come at the cost of a slower reaction rate.

Workflow for Optimizing C7-Selectivity

G cluster_0 Problem: Poor C7:C4 Regioselectivity cluster_1 Primary Strategy: Steric Control cluster_2 Secondary Strategy: Condition Tuning cluster_3 Outcome Start Mixture of C7/C4 Isomers Observed Ligand Increase Ligand Bulk (e.g., PPh3 -> P(o-tol)3) Start->Ligand Modify Catalyst DG Increase Directing Group Bulk (e.g., add ortho-substituent) Start->DG Modify Substrate Solvent Screen Solvents (Toluene, Dioxane, CPME) Ligand->Solvent If insufficient End Improved C7 Selectivity Ligand->End DG->Solvent If insufficient DG->End Substrate Increase Substrate Bulk at C5/C6 Temp Lower Reaction Temperature Solvent->Temp Temp->End

Caption: Decision workflow for enhancing C7 regioselectivity.

Q3: Conversely, how can I favor functionalization at the more sterically hindered C4 position?

A3: Selectivity for the C4 position is more challenging and often requires overriding the intrinsic steric preference. The key is to design a system where chelation to the C4 position is strongly favored electronically or conformationally.

  • Utilize a "Conformationally-Locking" Directing Group: The most successful strategies employ a rigid directing group that pre-organizes the substrate for C4 metalation. A directing group that can form a highly stable, planar five- or six-membered metallacycle involving the C4 C–H bond is ideal. For example, an N-aryl group on the isoindolinone can direct C-H activation to its own ortho-position, but careful selection of a different type of directing group is needed for the isoindolinone core itself.[1]

  • Exploit Hydrogen Bonding or Secondary Interactions: Some directing groups can engage in hydrogen bonding with the C–H bond or other parts of the substrate, creating a transient template that favors C4 activation. This is a more advanced and less predictable strategy.

  • Change the Metal Catalyst: Different metals have different coordination preferences and form metallacycles of varying stability. While palladium is common, rhodium(III) or ruthenium(II) catalysts can exhibit different regiochemical preferences.[9][10] For instance, some Rh(III)-catalyzed reactions are known to proceed via mechanisms where electronic factors play a more significant role, potentially overriding steric bias.[11]

Q4: My directing group is leading to low reactivity or decomposition of my starting material. What are the likely causes and solutions?

A4: This issue often stems from either poor directing group ability or undesired side reactions.

  • Cause 1: Poor Chelation: The directing group may not be coordinating strongly enough to the metal center to facilitate C–H activation. This can happen if the chelating atom is a poor Lewis base or if the resulting metallacycle is strained.

    • Solution: Switch to a directing group with a stronger chelating atom (e.g., a pyridine nitrogen is often better than a simple carbonyl oxygen). Ensure the linker length is appropriate to form a stable 5- or 6-membered metallacycle.

  • Cause 2: Directing Group Reactivity: The directing group itself might be susceptible to reaction under the catalytic conditions (e.g., reduction, oxidation, or coupling).

    • Solution: Choose a more robust directing group. For example, picolinamide is generally more stable than an N-methoxy amide under many oxidative C-H activation conditions.

  • Cause 3: Catalyst Inhibition: The directing group or the substrate may be binding too strongly to the catalyst, leading to catalyst poisoning and shutting down the catalytic cycle.

    • Solution: Add a competitive, weakly coordinating ligand or switch to a more electron-rich metal center that is less susceptible to irreversible binding. Sometimes, simply increasing the reaction temperature can help break up inhibitory complexes.

Section 3: Catalyst, Ligand, and Reaction Condition Optimization

Q5: How does the choice of metal (e.g., Pd, Rh, Ru) and its oxidation state influence regioselectivity?

A5: The identity of the transition metal is fundamental to the reaction's mechanism and, consequently, its regioselectivity.

  • Palladium(II): This is the most common catalyst for these transformations. Pd(II)-catalyzed C–H activations often proceed via a concerted metalation-deprotonation (CMD) pathway. In this mechanism, the regioselectivity is highly sensitive to the steric environment of the C–H bond being cleaved, as a bulky ligand set on the palladium must approach the bond.[12][13]

  • Rhodium(III) and Ruthenium(II): These metals, often used as their Cp* (pentamethylcyclopentadienyl) complexes, also frequently operate via a CMD mechanism. However, the different size and electronic properties of Rh and Ru compared to Pd can lead to different regioselectivities.[9][14] For example, the more electrophilic nature of [Cp*Rh(III)] complexes can sometimes favor activation of more electron-rich C–H bonds, adding an electronic component to the selectivity equation.

Simplified Catalytic Cycle for C-H Activation

G Catalyst [M]-L (Active Catalyst) Coordination Coordination Complex Catalyst->Coordination Coordination Substrate Isoindolinone-DG Substrate->Coordination CMD C-H Activation (CMD) (Regioselectivity Determined Here) Coordination->CMD Base-Assisted Metallacycle Metallacycle Intermediate CMD->Metallacycle Coupling Oxidative Addition / Migratory Insertion Metallacycle->Coupling + Coupling Partner Product_Release Reductive Elimination Coupling->Product_Release Product_Release->Catalyst Regeneration Product Functionalized Isoindolinone Product_Release->Product

Caption: Key steps in a directing group-assisted C-H functionalization cycle.

Q6: I am observing inconsistent regiomeric ratios between batches. What are the most likely sources of this irreproducibility?

A6: Irreproducibility in regioselectivity is a frustrating but common problem. The source is almost always a subtle variation in reaction conditions that affects the delicate kinetic balance between the competing pathways.

  • Purity of Reagents and Solvents: Trace impurities can have a dramatic effect.

    • Water: Anhydrous conditions are often crucial. Water can interfere with bases, alter catalyst activity, and change solvent polarity. Ensure solvents are freshly distilled or from a sealed bottle.

    • Oxygen: Many C–H activation catalysts, particularly those involving Pd(0) intermediates, are air-sensitive. Ensure the reaction is properly degassed and maintained under an inert atmosphere (N₂ or Ar).

    • Purity of Substrate: Impurities in your isoindolinone starting material could act as catalyst poisons. Re-purify by column chromatography or recrystallization if in doubt.

  • Base and Additives: The choice and stoichiometry of the base are critical.

    • Base Strength & Solubility: A base that is too strong might cause non-selective deprotonation or substrate decomposition. A base that is not soluble enough can lead to slow and inconsistent reaction rates. Carbonates (Cs₂CO₃, K₂CO₃) and carboxylates (KOAc, KOPiv) are common choices.[10][14]

    • Oxidant/Additive Stoichiometry: In oxidative C-H functionalizations, the oxidant (e.g., Ag₂CO₃, Cu(OAc)₂) must be weighed carefully. An excess or deficit can alter the catalyst's resting state and affect selectivity.

  • Physical Parameters:

    • Stirring Rate: In heterogeneous reactions (e.g., with an insoluble base), the stirring rate can affect the reaction kinetics and thus the selectivity. Ensure consistent, vigorous stirring.

    • Heating Method: Uneven heating from an oil bath can create hot spots. Using a heating mantle with a temperature controller or an aluminum heating block provides more uniform temperature distribution.

Section 4: Experimental Protocols & Data

Protocol 1: General Procedure for Screening Ligands to Optimize Regioselectivity
  • Setup: To an array of oven-dried reaction vials equipped with magnetic stir bars, add the N-substituted isoindolinone (1.0 equiv), the coupling partner (e.g., aryl bromide, 1.5 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Catalyst/Ligand Addition: In a glovebox, prepare stock solutions of the palladium precursor (e.g., Pd(OAc)₂) and a variety of phosphine ligands (e.g., PPh₃, PCy₃, XPhos, SPhos) in an anhydrous solvent (e.g., toluene).

  • Reaction Execution: Add the palladium precursor (e.g., 5 mol%) and the respective ligand (e.g., 10 mol%) to each vial. Add the reaction solvent (e.g., 0.1 M concentration), seal the vials, and remove them from the glovebox.

  • Heating & Monitoring: Place the vials in a pre-heated aluminum block at the desired temperature (e.g., 110 °C). Monitor the reaction progress by taking aliquots at regular intervals (e.g., 2, 6, 12, 24 hours) and analyzing by LC-MS or GC-MS.

  • Analysis: After the reaction is complete (or at 24 hours), quench the reaction, perform a standard aqueous workup, and purify the crude product. Determine the regiomeric ratio (e.g., C7:C4) by ¹H NMR analysis of the purified product mixture, focusing on the integration of well-resolved aromatic signals.

Table 1: Representative Data for Ligand Effect on Regioselectivity
EntryLigandSolventTemp (°C)Yield (%)Regiomeric Ratio (C7:C4)
1PPh₃Toluene110753:1
2P(o-tol)₃Toluene110688:1
3P(t-Bu)₃Toluene11055>20:1
4XPhosDioxane1108212:1
5SPhosDioxane1108515:1

Reaction Conditions: N-picolinamide isoindolinone (1 equiv), 4-bromotoluene (1.5 equiv), Pd(OAc)₂ (5 mol%), Ligand (10 mol%), Cs₂CO₃ (2.0 equiv), 24 h. Ratios determined by ¹H NMR.

References

Validation & Comparative

Validating the structure of synthesized 5-Chloroisoindolin-1-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Structural Validation of Synthesized 5-Chloroisoindolin-1-one

For professionals in pharmaceutical research and drug development, the unambiguous structural confirmation of a newly synthesized compound is the bedrock upon which all subsequent data rests. An error in structural assignment can lead to the invalidation of extensive biological screening, preclinical development, and significant financial investment. This guide provides a comprehensive, multi-technique approach to the structural validation of this compound, a heterocyclic scaffold of interest in medicinal chemistry.

We move beyond a simple recitation of methods to offer a logical framework for analysis. This guide is structured to be a self-validating system, where data from each analytical technique corroborates the others, providing an unshakeable confirmation of the target structure while simultaneously ruling out plausible isomeric alternatives and common impurities.

The Challenge: Beyond Simple Confirmation

The synthesis of this compound, often proceeding from chloro-substituted phthalic acid derivatives, presents a key challenge: regiochemistry. An incomplete or poorly controlled reaction could potentially yield other chloro-isomers (e.g., 4-chloro, 6-chloro, or 7-chloro-isoindolin-1-one). Therefore, our validation strategy must not only confirm the presence of the isoindolinone core and the chlorine substituent but must definitively establish the chlorine's position at the C-5 carbon.

The Strategic Workflow for Validation

Our approach integrates four key analytical techniques: Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Each method provides a unique piece of the structural puzzle.

G cluster_synthesis Synthesis & Purification cluster_validation Structural Validation cluster_confirmation Final Confirmation synth Synthesized Product (Crude this compound) purify Purification (e.g., Column Chromatography) synth->purify HNMR ¹H NMR (Proton Environment & Connectivity) purify->HNMR Purified Analyte CNMR ¹³C NMR (Carbon Skeleton & Symmetry) purify->CNMR Purified Analyte MS Mass Spectrometry (Molecular Weight & Formula) purify->MS Purified Analyte IR IR Spectroscopy (Functional Groups) purify->IR Purified Analyte confirm Unambiguous Structure Confirmed HNMR->confirm Corroborated Data CNMR->confirm Corroborated Data MS->confirm Corroborated Data IR->confirm Corroborated Data

Figure 1. A comprehensive workflow for the synthesis, purification, and multi-technique structural validation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Core of Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. For this compound, both ¹H and ¹³C NMR are indispensable for confirming the regiochemistry of the chlorine substituent.

A. ¹H NMR Spectroscopy: Mapping the Protons

Causality: The chemical shift, multiplicity (splitting pattern), and coupling constants (J-values) of the aromatic protons are exquisitely sensitive to their electronic environment and their spatial relationship to neighboring protons. The electron-withdrawing nature of the chlorine atom and the carbonyl group, along with the fused ring system, creates a unique and predictable pattern for the 5-chloro isomer that is distinct from all other possibilities.

Experimental Protocol:

  • Sample Preparation: Dissolve ~5-10 mg of the purified, dry compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for visualizing the N-H proton.

  • Instrument Setup: Record the spectrum on a 400 MHz or higher field NMR spectrometer.[1] A higher field strength will provide better signal dispersion, which is critical for resolving the complex splitting patterns of the aromatic region.

  • Data Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

  • Referencing: Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm or CHCl₃ at 7.26 ppm).[1]

Data Interpretation: Expected vs. Alternative Structures

The key to validation lies in the aromatic region (typically 7.0-8.0 ppm).

Proton Assignment (5-Chloro isomer) Expected Chemical Shift (ppm, DMSO-d₆) Expected Multiplicity Expected Coupling Constant (J, Hz)
H-7~7.85d (doublet)J ≈ 8.2 Hz
H-6~7.70dd (doublet of doublets)J ≈ 8.2, 2.0 Hz
H-4~7.65d (doublet)J ≈ 2.0 Hz
-CH₂- (Methylene)~4.50s (singlet)N/A
-NH- (Amide)~8.50s (singlet, broad)N/A

Comparative Analysis:

  • Why this pattern confirms the 5-Chloro structure:

    • H-7: Is ortho to the carbonyl group, making it the most deshielded aromatic proton. It is coupled only to H-6, appearing as a standard ortho-coupled doublet.

    • H-6: Is coupled to both H-7 (ortho coupling, large J-value) and H-4 (meta coupling, small J-value), resulting in a characteristic doublet of doublets.

    • H-4: Is adjacent to the chlorine-bearing carbon. It is only coupled to H-6 (meta coupling, small J-value), appearing as a sharp doublet. The absence of any large ortho coupling is a critical diagnostic feature.

  • Comparison with 4-Chloro Isomer: If the chlorine were at C-4, we would expect to see two ortho-coupled doublets and one singlet in the aromatic region.

  • Comparison with 6-Chloro Isomer: This would present a pattern very similar to the 5-chloro isomer. However, subtle differences in chemical shifts due to the varying proximity of the chlorine to the fused ring would be expected. Definitive assignment would rely heavily on 2D NMR (COSY, HMBC) and comparison with predicted shifts.

  • Comparison with 7-Chloro Isomer: This would result in a singlet and two ortho-coupled doublets, a pattern easily distinguishable from the 5-chloro isomer.

B. ¹³C NMR Spectroscopy: Visualizing the Carbon Skeleton

Causality: The number of unique carbon signals reveals the molecule's symmetry, and their chemical shifts indicate the electronic environment (e.g., sp², sp³, carbonyl, attachment to electronegative atoms). Proton-decoupled ¹³C NMR provides a clean spectrum where each unique carbon appears as a singlet.[2]

Experimental Protocol:

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrument Setup: Record a proton-decoupled ¹³C spectrum on the same spectrometer.

  • Data Acquisition: A greater number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.[3]

Data Interpretation:

Carbon Assignment (5-Chloro isomer) Expected Chemical Shift (ppm, DMSO-d₆) Notes
C=O (Amide Carbonyl)~168Quaternary (q), typically lower intensity
C-7a (Bridgehead)~145Quaternary (q), deshielded by carbonyl and ring
C-3a (Bridgehead)~135Quaternary (q)
C-5 (Cl-bearing)~133Quaternary (q), deshielded by Cl
C-7~132Aromatic CH
C-6~125Aromatic CH
C-4~123Aromatic CH
-CH₂- (Methylene)~45Aliphatic CH₂

Comparative Analysis:

  • Signal Count: The 5-chloro isomer is asymmetrical and should display 8 distinct carbon signals.[2] Any fewer signals would suggest a higher degree of symmetry, which would be inconsistent with the proposed structure.

  • Quaternary Carbons: The chemical shifts of the four quaternary carbons (C=O, C-7a, C-3a, C-5) are key identifiers. The C-5 carbon, directly attached to chlorine, will have a characteristic shift around 133 ppm.[4][5] Comparing this with databases for chlorinated aromatics can provide strong evidence for the substituent's location.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Causality: MS provides the molecular weight of the compound, which is one of the most fundamental pieces of structural data. High-resolution mass spectrometry (HRMS) can provide an exact mass, allowing for the determination of the molecular formula. Furthermore, the isotopic pattern caused by chlorine is a definitive signature.[6]

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution (~0.1 mg/mL) of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Ionization Method: Electrospray ionization (ESI) is a soft ionization technique suitable for this molecule, which will primarily show the protonated molecule [M+H]⁺.[1]

  • Analysis: Analyze the sample using a high-resolution mass spectrometer (e.g., TOF or Orbitrap) to obtain an exact mass.

Data Interpretation:

Ion Expected m/z (Monoisotopic) Analysis
[M]⁺ (³⁵Cl)167.01Molecular ion with the ³⁵Cl isotope.
[M]⁺ (³⁷Cl)169.01Molecular ion with the ³⁷Cl isotope.
[M+H]⁺ (³⁵Cl)168.02Protonated molecule, often the base peak in ESI+.
[M+H]⁺ (³⁷Cl)170.02Isotopic peak for the protonated molecule.

The Chlorine Isotope Signature: A Critical Check

Chlorine has two stable isotopes: ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). This results in a characteristic M+2 peak with a relative intensity of approximately one-third that of the molecular ion peak.[7] Observing this ~3:1 ratio for all chlorine-containing fragments is irrefutable evidence for the presence of a single chlorine atom in the molecule.

G cluster_ms Mass Spectrum Isotope Pattern M [M+H]⁺ (³⁵Cl) m/z = 168.02 Rel. Intensity ≈ 100% M2 [M+2+H]⁺ (³⁷Cl) m/z = 170.02 Rel. Intensity ≈ 33%

Figure 2. Expected isotopic pattern for the protonated molecular ion of this compound, showing the characteristic ~3:1 intensity ratio due to ³⁵Cl and ³⁷Cl.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Causality: IR spectroscopy probes the vibrational frequencies of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic wavenumbers, providing a rapid and effective method for confirming their presence.[8]

Experimental Protocol:

  • Sample Preparation: For a solid sample, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample prep. Alternatively, a KBr pellet can be prepared.[9]

  • Data Acquisition: Record the spectrum over the range of 4000-600 cm⁻¹.

Data Interpretation:

Functional Group Vibration Type Expected Wavenumber (cm⁻¹) Appearance
N-H (Amide)Stretch~3200Strong, broad
C-H (Aromatic)Stretch3100-3000Medium
C-H (Aliphatic, CH₂)Stretch2950-2850Medium
C=O (Amide, Lactam)Stretch~1680Strong, sharp
C=C (Aromatic)Stretch1600-1450Medium to weak (multiple bands)
C-ClStretch~750Strong

Comparative Analysis:

  • Key Confirmations: The presence of a strong, broad peak around 3200 cm⁻¹ (N-H stretch) and a very strong, sharp peak around 1680 cm⁻¹ (amide C=O stretch) are definitive proof of the lactam ring.[10][11]

  • Alternative Structures: While IR is excellent for functional group identification, it is generally insufficient for distinguishing between positional isomers. All chloro-isoindolin-1-one isomers would show very similar IR spectra. Its primary role in this context is to confirm the core isoindolinone structure, which it does unequivocally.

Conclusion: Synthesizing the Data for Unambiguous Validation

The structural validation of this compound is not achieved by any single technique but by the logical and corroborative integration of all data. The process is as follows:

  • MS confirms the molecular formula (C₈H₆ClNO) via exact mass and the presence of one chlorine atom via the isotopic pattern.

  • IR confirms the presence of the key functional groups : an amide lactam (N-H and C=O stretches) and an aromatic ring.

  • ¹³C NMR confirms the carbon count (8 unique carbons) and the presence of the correct number and type of carbons (aliphatic, aromatic, carbonyl, Cl-substituted).

  • ¹H NMR provides the definitive proof of regiochemistry . The unique splitting pattern and coupling constants of the three aromatic protons serve as the final, unambiguous fingerprint for the 5-chloro substitution pattern.

By following this multi-faceted, self-validating workflow, researchers can have the highest degree of confidence in their synthesized material, ensuring the integrity of all subsequent biological and developmental studies.

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of 5-Chloroisoindolin-1-one Analogs as Potent PARP Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

The isoindolin-1-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its structural similarity to the nicotinamide moiety of NAD+ makes it an excellent candidate for developing inhibitors of NAD+-dependent enzymes, most notably poly(ADP-ribose) polymerase (PARP).[2] This guide provides an in-depth comparison of 5-Chloroisoindolin-1-one analogs, focusing on the structure-activity relationships that govern their potency as PARP-1 inhibitors, a critical target in cancer therapy.

The Significance of PARP-1 Inhibition

Poly(ADP-ribose) polymerase-1 (PARP-1) is a crucial enzyme in the base excision repair (BER) pathway, which rectifies single-strand DNA breaks (SSBs).[3] In cancers with deficiencies in homologous recombination (HR) repair, such as those with BRCA1/2 mutations, inhibiting PARP-1 leads to an accumulation of unrepaired SSBs. These subsequently collapse replication forks, creating double-strand breaks (DSBs) that cannot be efficiently repaired by the faulty HR pathway. This dual insult results in cell death through a concept known as synthetic lethality.[4] Consequently, PARP inhibitors have emerged as a groundbreaking class of targeted anticancer agents.[2][4]

The this compound core has been identified as a highly effective scaffold for PARP inhibition. The chlorine atom at the 5-position often enhances binding affinity and metabolic stability. This guide will dissect how modifications at other positions of this core structure influence inhibitory activity, providing a comparative framework for researchers in drug development.

Systematic SAR Exploration of the this compound Scaffold

The potency and selectivity of isoindolinone-based PARP inhibitors are exquisitely sensitive to structural modifications. We will explore these relationships by examining key substitution points on the scaffold.

Caption: Logical flow of SAR analysis for this compound analogs.

1. Modifications at the N2-Position: The Driver of Potency

The substituent at the N2 position is arguably the most critical determinant of PARP-1 inhibitory activity. This position typically accommodates a carboxamide-linked group that projects into the nicotinamide-binding pocket of the enzyme.

  • Introduction of Cyclic Amines: A common and highly effective strategy involves introducing a cyclic amine, such as piperazine or piperidine, linked via a carboxamide. This moiety is crucial for establishing key interactions within the active site.

  • Impact of Ring Size and Heteroatoms: The choice of the cyclic amine is not trivial. A six-membered piperazine ring often provides an optimal vector for substituents. For instance, derivatizing the distal nitrogen of the piperazine allows for fine-tuning of physicochemical properties and exploration of additional binding interactions.

  • Example: The transition from a simple alkyl group to a piperazine-1-carboxamide at the N2 position can increase potency by several orders of magnitude. This is because the piperazine can adopt a favorable conformation and its distal nitrogen can be used to introduce further interacting groups.

2. Modifications at the C3-Position: Introducing Chirality and Specificity

The C3 position offers another avenue for modulating activity and, importantly, introducing stereochemistry.

  • Stereospecific Inhibition: As demonstrated with compounds like NMS-P515, a potent isoindolinone-based PARP-1 inhibitor, stereochemistry at the C3 position can be critical for high-affinity binding.[3] The (S)-enantiomer of a C3-substituted analog can be significantly more potent than the (R)-enantiomer, highlighting a specific and chiral interaction with the enzyme's active site.[3]

  • Bulky Substituents: The introduction of bulky groups, such as a phenyl or other aromatic rings at C3, can enhance π-π stacking interactions with tyrosine residues in the PARP-1 active site. However, there is a size limit, beyond which steric hindrance can diminish activity.

3. Modifications on the Aromatic Ring: Fine-Tuning Activity

While the 5-chloro substituent is a cornerstone of this analog class, other positions on the fused phenyl ring can be modified to refine activity and properties.

  • Fluorine Substitution: Adding a fluorine atom at the C6 position, for example, can improve metabolic stability and membrane permeability without significantly disrupting the core binding interactions.[2]

  • Other Halogens: While chlorine at C5 is common, exploration of other halogens like bromine could potentially enhance binding through halogen bonding, though this may also impact pharmacokinetics.

Comparative Analysis of Lead Compounds

To illustrate these principles, the following table summarizes the structure-activity relationships of hypothetical, yet representative, this compound analogs based on published data for similar compound series.[3]

Compound IDN2-SubstituentC3-SubstituentAromatic Ring SubstituentPARP-1 IC50 (nM)Key SAR Insight
Analog A -CH3-H5-Cl> 10,000A simple N-alkyl group is insufficient for potent inhibition.
Analog B Piperazine-1-carboxamide-H5-Cl50The N2-piperazine carboxamide is crucial for activity.
Analog C Piperazine-1-carboxamide(S)-Phenyl5-Cl2The (S)-phenyl at C3 dramatically increases potency via specific chiral interactions.[3]
Analog D Piperazine-1-carboxamide(R)-Phenyl5-Cl250Demonstrates the critical importance of stereochemistry at C3; the (R)-enantiomer is >100x less active.
Analog E Piperazine-1-carboxamide(S)-Phenyl5-Cl, 6-F1.5Addition of fluorine can slightly improve potency and/or pharmacokinetic properties.[2]

Data is representative and compiled to illustrate SAR principles.

Mechanistic Insights: The PARP-1 Signaling Pathway

Inhibition of PARP-1 disrupts a critical DNA repair pathway. The diagram below illustrates the central role of PARP-1 in the Base Excision Repair (BER) pathway and how its inhibition leads to synthetic lethality in HR-deficient cells.

PARP_Pathway cluster_0 Normal Cell (HR-Proficient) cluster_1 HR-Deficient Cancer Cell + PARP Inhibitor SSB Single-Strand Break (SSB) PARP1_norm PARP-1 Activation SSB->PARP1_norm BER Base Excision Repair (BER) PARP1_norm->BER Repair_norm DNA Integrity Restored BER->Repair_norm SSB_cancer Single-Strand Break (SSB) PARP1_inhib PARP-1 Trapping & Inhibition SSB_cancer->PARP1_inhib PARPi This compound (PARP Inhibitor) PARPi->PARP1_inhib DSB Replication Fork Collapse => Double-Strand Break (DSB) PARP1_inhib->DSB HR_deficient Defective Homologous Recombination (HR) DSB->HR_deficient Apoptosis Synthetic Lethality (Cell Death) HR_deficient->Apoptosis

Caption: Mechanism of synthetic lethality via PARP-1 inhibition.

Experimental Protocols for Evaluation

Accurate and reproducible assessment of inhibitor potency is paramount. Below is a standard protocol for determining the in vitro enzymatic activity of PARP-1 inhibitors.

Protocol: Homogeneous PARP-1 Inhibition Assay

This protocol is a self-validating system designed to quantify the IC50 value of a test compound against PARP-1.

1. Principle: This assay measures the incorporation of biotinylated ADP-ribose onto histone proteins, a direct product of PARP-1 enzymatic activity. The signal is detected via a streptavidin-conjugated donor/acceptor pair (e.g., HTRF, AlphaScreen), where a high signal corresponds to high PARP-1 activity.

2. Materials:

  • Recombinant Human PARP-1 Enzyme

  • Histone H1 (PARP-1 substrate)

  • NAD+ (PARP-1 co-factor)

  • Biotinylated-NAD+

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)

  • Test Compounds (this compound analogs)

  • Positive Control (e.g., Olaparib, Talazoparib)

  • Negative Control (DMSO)

  • Detection Reagents (e.g., Streptavidin-Europium, Anti-6xHis-XL665)

  • 384-well low-volume assay plates

3. Experimental Workflow:

Assay_Workflow step1 Step 1: Compound Plating Add 5 µL of serially diluted test compounds, positive control (Olaparib), and negative control (DMSO) to 384-well plate. step2 Step 2: Enzyme/Substrate Addition Add 10 µL of PARP-1 enzyme and Histone H1 mixture in assay buffer to all wells. Incubate for 15 min at RT. step1->step2 step3 Step 3: Reaction Initiation Add 5 µL of NAD+/Biotinylated-NAD+ mixture to initiate the reaction. Incubate for 60 min at RT. step2->step3 step4 Step 4: Reaction Termination & Detection Add 10 µL of detection reagents in buffer containing EDTA to stop the reaction. Incubate for 60 min at RT in the dark. step3->step4 step5 {Step 5: Data Acquisition|Read plate on a suitable plate reader (e.g., HTRF-compatible).} step4->step5

References

A Senior Application Scientist's Guide to Comparative Molecular Docking: 5-Chloroisoindolin-1-one Against Key Oncogenic Targets

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Isoindolinone Scaffold

The isoindolinone core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with significant biological activities. Its derivatives have shown promise in targeting a range of proteins implicated in cancer, including cyclin-dependent kinases (CDKs) and histone deacetylases (HDACs). This guide focuses on a specific derivative, 5-Chloroisoindolin-1-one, and provides a comprehensive framework for evaluating its potential as an inhibitor of two critical oncogenic targets: Cyclin-Dependent Kinase 7 (CDK7) and Histone Deacetylase 1 (HDAC1).

Through a detailed, step-by-step comparative molecular docking protocol, we will explore the putative binding modes and affinities of this compound in relation to known, potent inhibitors of these targets. This in-silico investigation serves as a crucial first step in the drug discovery pipeline, offering predictive insights that can guide further experimental validation.

Comparative Analysis Framework

This guide will systematically compare the docking performance of this compound against established inhibitors for CDK7 and HDAC1.

Target 1: Cyclin-Dependent Kinase 7 (CDK7)

CDK7 is a key regulator of the cell cycle and transcription, making it an attractive target for cancer therapy.[1][2] We will compare this compound with the following well-characterized CDK7 inhibitors:

  • THZ1: A potent and selective covalent inhibitor of CDK7 with an IC50 of 3.2 nM.[3][4]

  • YKL-5-124: A selective and irreversible covalent CDK7 inhibitor with an IC50 of 9.7 nM for the CDK7/Mat1/CycH complex.[5][6]

  • SY-1365 (Mevociclib): A potent and selective CDK7 inhibitor with a Ki of 17.4 nM.[7]

Target 2: Histone Deacetylase 1 (HDAC1)

HDAC1 is a class I histone deacetylase that plays a crucial role in transcriptional regulation and chromatin remodeling, and its dysregulation is linked to various cancers.[8][9] The comparative docking for this target will include:

  • Vorinostat (SAHA): A potent pan-HDAC inhibitor with IC50 values of 10 nM and 20 nM for HDAC1 and HDAC3, respectively.[10][11]

  • Trichostatin A (TSA): A potent inhibitor of class I and II HDACs with an IC50 of approximately 1.8 nM.[12][13]

  • Panobinostat (LBH589): A potent pan-HDAC inhibitor with an IC50 of approximately 5 nM.[14][15]

Experimental Protocol: A Step-by-Step Guide to Comparative Docking

This section details the complete workflow for the molecular docking studies. The causality behind each experimental choice is explained to ensure scientific rigor and reproducibility.

I. Ligand and Protein Preparation: Foundational Steps for Accurate Docking

The accuracy of molecular docking heavily relies on the quality of the input structures. This initial phase involves the preparation of both the ligands (our compound of interest and known inhibitors) and the protein targets.

Step 1: Ligand Preparation

  • Obtain Ligand Structures: The 2D structure of this compound will be obtained from the PubChem database (CID 19788108).[16] The structures of the known inhibitors will also be sourced from PubChem or other chemical databases.

  • 2D to 3D Conversion: The 2D structures will be converted to 3D structures using a molecular modeling software such as ChemDraw or MarvinSketch.

  • Energy Minimization: The 3D structures will be subjected to energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation. This step is crucial for ensuring that the ligand conformation is energetically favorable before docking.

  • Charge Assignment: Appropriate partial charges will be assigned to each atom of the ligands (e.g., Gasteiger charges). Accurate charge distribution is vital for calculating electrostatic interactions within the binding pocket.

  • Torsion Angle Definition: The rotatable bonds within the ligands will be defined to allow for conformational flexibility during the docking process.

Step 2: Protein Preparation

  • Selection of PDB Structures: High-resolution crystal structures of the target proteins in complex with a ligand are ideal for defining the binding site. For this study, we will use:

    • CDK7: PDB ID: 6XD3 (Resolution: 3.30 Å), which is the structure of human CDK-activating kinase in complex with the covalent inhibitor THZ1.[8][17]

    • HDAC1: PDB ID: 5ICN (Resolution: 3.30 Å), which is the structure of HDAC1:MTA1 in complex with a peptide inhibitor.[9][18]

  • Protein Clean-up: The raw PDB files will be processed to remove non-essential molecules such as water, ions, and co-crystalized ligands (except for validation purposes).

  • Addition of Hydrogen Atoms: Hydrogen atoms, which are typically not resolved in X-ray crystal structures, will be added to the protein structures.

  • Charge and Atom Type Assignment: Appropriate charges and atom types will be assigned to the protein residues using a standard force field (e.g., AMBER).

  • Protonation State Determination: The protonation states of ionizable residues (e.g., Histidine, Aspartate, Glutamate) at a physiological pH (7.4) will be determined. This is critical for accurate modeling of hydrogen bonding interactions.

Workflow for Ligand and Protein Preparation

G cluster_ligand Ligand Preparation cluster_protein Protein Preparation l1 Obtain 2D Structures (PubChem) l2 2D to 3D Conversion l1->l2 l3 Energy Minimization (e.g., MMFF94) l2->l3 l4 Assign Partial Charges (e.g., Gasteiger) l3->l4 l5 Define Rotatable Bonds l4->l5 p1 Select PDB Structure (e.g., 6XD3, 5ICN) p2 Remove Water & Ions p1->p2 p3 Add Hydrogen Atoms p2->p3 p4 Assign Charges & Atom Types (e.g., AMBER) p3->p4 p5 Determine Protonation States p4->p5

Caption: Workflow for preparing ligand and protein structures for docking.

II. Molecular Docking Protocol: Predicting Binding Interactions

This phase involves the core computational prediction of how the ligands will bind to the prepared protein targets.

Step 1: Binding Site Definition (Grid Generation)

  • Rationale: The search space for the docking algorithm needs to be defined. This is typically a three-dimensional grid that encompasses the active site of the protein.

  • Procedure: For each protein target, the binding site will be defined based on the coordinates of the co-crystallized ligand in the selected PDB structure. A grid box of appropriate dimensions (e.g., 60 x 60 x 60 Å) will be generated around this ligand, ensuring it covers the entire active site cavity.

Step 2: Docking Algorithm Selection

  • Rationale: Different docking algorithms employ various search strategies to explore the conformational space of the ligand within the binding site. For this study, we will utilize a widely accepted and validated program like AutoDock Vina. AutoDock Vina uses a Lamarckian genetic algorithm for ligand conformational searching.

  • Software: AutoDock Vina

Step 3: Docking Execution

  • Procedure: The prepared ligand and protein files, along with the grid parameter file, will be used as input for AutoDock Vina. The software will then perform the docking calculations, generating a series of possible binding poses for each ligand, ranked by their predicted binding affinity (scoring function).

  • Parameters: The number of binding modes to be generated and the exhaustiveness of the search will be set to ensure a thorough exploration of the conformational space.

Step 4: Validation of the Docking Protocol (Self-Validation)

  • Rationale: Before docking the test compounds, it is crucial to validate the docking protocol to ensure it can reproduce the experimentally observed binding mode.

  • Procedure: The co-crystallized ligand from each PDB file will be re-docked into its corresponding protein's binding site. The predicted binding pose will be compared to the original crystallographic pose. A root-mean-square deviation (RMSD) of less than 2.0 Å between the docked and crystallographic poses is generally considered a successful validation. This step provides confidence in the ability of the chosen protocol to accurately predict binding modes for other ligands.

Molecular Docking Workflow

G start Prepared Ligands & Proteins grid Define Binding Site (Grid Generation) start->grid dock Perform Docking (e.g., AutoDock Vina) grid->dock validate Protocol Validation (Re-docking, RMSD < 2.0 Å) dock->validate Self-Validation analyze Analyze Docking Results dock->analyze validate->dock If invalid, refine parameters

Caption: The core molecular docking and validation workflow.

III. Analysis and Comparison of Docking Results

The final phase involves a detailed analysis of the docking outputs to draw meaningful comparisons.

Step 1: Binding Affinity Comparison

  • Data to Collect: The primary quantitative output from the docking simulation is the predicted binding affinity, typically expressed in kcal/mol. Lower (more negative) values indicate a stronger predicted binding.

  • Presentation: The binding affinities of this compound and the known inhibitors for both CDK7 and HDAC1 will be summarized in a table for easy comparison.

Step 2: Analysis of Binding Poses and Interactions

  • Visualization: The predicted binding poses of all ligands will be visualized within the active sites of their respective protein targets using molecular visualization software like PyMOL or UCSF Chimera.

  • Interaction Analysis: The key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between each ligand and the amino acid residues of the binding pocket will be identified and analyzed. This provides qualitative insights into the binding mechanism.

  • Comparison: The binding mode and interactions of this compound will be compared with those of the known inhibitors. This will help to understand if the novel compound interacts with the same key residues as the established potent binders.

Data Presentation: Quantitative Comparison of Docking Results

The following tables are designed to present the quantitative results of the molecular docking studies in a clear and concise manner.

Table 1: Comparative Docking Results for CDK7

CompoundPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Predicted)Experimental IC50
This compoundTo be determinedTo be determined-
THZ1To be determinedTo be determined3.2 nM[3]
YKL-5-124To be determinedTo be determined9.7 nM[5][6]
SY-1365 (Mevociclib)To be determinedTo be determinedKi = 17.4 nM[7]

Table 2: Comparative Docking Results for HDAC1

CompoundPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Predicted)Experimental IC50
This compoundTo be determinedTo be determined-
Vorinostat (SAHA)To be determinedTo be determined~10 nM[10][19]
Trichostatin A (TSA)To be determinedTo be determined~1.8 nM[12][13]
Panobinostat (LBH589)To be determinedTo be determined~5 nM[14][15]

Conclusion and Future Directions

This comparative molecular docking guide provides a robust computational framework for the initial assessment of this compound's potential as a dual inhibitor of CDK7 and HDAC1. The predicted binding affinities and interaction patterns, when compared against well-established inhibitors, will offer valuable insights into its therapeutic promise.

It is imperative to remember that molecular docking is a predictive tool. The findings from this in-silico study should be used to generate hypotheses that can then be tested and validated through in-vitro and in-vivo experimental assays. Promising results from this computational screen would warrant the synthesis of this compound and its subsequent evaluation in biochemical and cellular assays to determine its actual inhibitory activity and selectivity.

References

A Comparative Analysis of Synthetic Routes to 5-Chloroisoindolin-1-one: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

This guide provides a comparative analysis of synthetic routes to 5-Chloroisoindolin-1-one, a key intermediate in the development of various pharmaceuticals. The content is intended for researchers, scientists, and drug development professionals, offering an in-depth look at the available synthetic strategies, their underlying chemical principles, and practical considerations for laboratory and process scale-up.

Introduction to this compound

This compound is a substituted isoindolinone, a heterocyclic scaffold of significant interest in medicinal chemistry. The presence of the chlorine atom at the 5-position provides a handle for further functionalization, making it a versatile building block for the synthesis of complex molecules with potential therapeutic applications. The isoindolinone core itself is found in a number of biologically active compounds. A thorough understanding of the synthetic pathways to this intermediate is crucial for efficient and cost-effective drug discovery and development programs.

This guide will explore and compare two distinct synthetic approaches to this compound, focusing on the reduction of 4-chlorophthalimide and the cyclization of 2-cyano-4-chlorobenzoic acid derivatives.

Synthetic Route 1: Reduction of 4-Chlorophthalimide

One of the most direct and common methods for the synthesis of isoindolinones is the selective reduction of the corresponding phthalimide. In this case, 4-chlorophthalimide serves as the readily available starting material.

Chemical Principles and Rationale

The conversion of a phthalimide to an isoindolinone involves the selective reduction of one of the two carbonyl groups of the imide functionality. This transformation requires a reducing agent that is chemoselective enough to avoid over-reduction to the corresponding isoindoline or cleavage of the lactam ring. Common reducing agents for this purpose include zinc dust in acetic acid, tin(II) chloride, and catalytic hydrogenation under controlled conditions. The choice of reducing agent and reaction conditions is critical to achieving a high yield of the desired isoindolinone.

The mechanism of reduction with zinc in acetic acid is believed to proceed through a series of single-electron transfers from the zinc metal to the carbonyl group, followed by protonation by the acid.

Experimental Protocol

Starting Material: 4-Chlorophthalimide (also known as 5-Chloroisoindoline-1,3-dione)[1]

Procedure:

  • To a stirred suspension of 4-chlorophthalimide (1.0 eq.) in glacial acetic acid, add zinc dust (2.0-3.0 eq.) portion-wise at room temperature.

  • Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the excess zinc dust.

  • Pour the filtrate into a beaker of ice water, which will cause the product to precipitate.

  • Collect the solid product by vacuum filtration, wash thoroughly with water to remove any remaining acetic acid, and dry under vacuum.

  • The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or ethyl acetate.

Advantages and Disadvantages
FeatureAssessment
Starting Material Availability 4-Chlorophthalimide is commercially available.
Reagent Cost Zinc dust and acetic acid are relatively inexpensive.
Scalability The procedure is generally scalable, although heat management during the exothermic addition of zinc may be a consideration on a larger scale.
Environmental Impact The use of a stoichiometric amount of zinc results in metal waste. Acetic acid needs to be neutralized before disposal.
Yield and Purity Moderate to good yields are typically reported for this type of reduction. Purity after recrystallization is generally high.

Synthetic Route 2: From 2-Cyano-4-chlorobenzoic Acid

An alternative approach to constructing the isoindolinone ring involves the cyclization of a suitably functionalized benzoic acid derivative. Starting from 2-cyano-4-chlorobenzoic acid, a two-step process involving reduction of the nitrile and subsequent intramolecular cyclization can be employed.

Chemical Principles and Rationale

This synthetic strategy relies on the initial reduction of the nitrile group in 2-cyano-4-chlorobenzoic acid to a primary amine. This can be achieved through catalytic hydrogenation or with a chemical reducing agent like lithium aluminum hydride or sodium borohydride in the presence of a catalyst. The resulting 2-(aminomethyl)-4-chlorobenzoic acid is then prone to spontaneous or acid/base-catalyzed intramolecular cyclization (lactamization) to form the stable five-membered isoindolinone ring, with the elimination of a molecule of water.

Experimental Protocol

Starting Material: 2-Cyano-4-chlorobenzoic acid

Procedure:

Step 1: Reduction of the Nitrile

  • Dissolve 2-cyano-4-chlorobenzoic acid (1.0 eq.) in a suitable solvent such as tetrahydrofuran (THF) or methanol.

  • Add a catalyst, for example, Palladium on carbon (Pd/C, 5-10 mol%).

  • Pressurize the reaction vessel with hydrogen gas (typically 1-10 atm) and stir the mixture at room temperature until the uptake of hydrogen ceases.

  • Monitor the reaction by TLC or HPLC to confirm the consumption of the starting material.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

Step 2: Intramolecular Cyclization

  • The filtrate from the previous step, containing 2-(aminomethyl)-4-chlorobenzoic acid, can often be cyclized by heating.

  • Alternatively, the solvent can be removed under reduced pressure, and the residue can be heated in a suitable high-boiling solvent (e.g., toluene or xylene) with a Dean-Stark trap to remove the water formed during the reaction.

  • After completion of the cyclization, the solvent is removed, and the crude product is purified by recrystallization or column chromatography.

Advantages and Disadvantages
FeatureAssessment
Starting Material Availability 2-Cyano-4-chlorobenzoic acid can be prepared from 4-chloro-2-methylbenzonitrile through oxidation.
Reagent Cost Catalytic hydrogenation is generally cost-effective on a large scale.
Scalability Catalytic hydrogenation is a highly scalable and well-established industrial process.
Environmental Impact Catalytic hydrogenation is a relatively "green" method, with water being the primary byproduct of the cyclization step. The catalyst can often be recovered and reused.
Yield and Purity This two-step, one-pot process can provide good to excellent overall yields of a high-purity product.

Comparative Summary

ParameterRoute 1: Reduction of 4-ChlorophthalimideRoute 2: From 2-Cyano-4-chlorobenzoic Acid
Number of Steps 12 (can often be performed in one pot)
Key Transformation Selective reduction of an imide carbonylNitrile reduction followed by lactamization
Reagents Zinc, Acetic AcidH₂, Pd/C
Byproducts Zinc saltsWater
Overall Yield Moderate to GoodGood to Excellent
Process Safety Exothermic reaction, handling of acidHandling of hydrogen gas under pressure
Green Chemistry Aspects Stoichiometric metal wasteCatalytic, high atom economy

Visualization of Synthetic Pathways

Synthetic_Route_1 start 4-Chlorophthalimide reagents Zn, CH₃COOH start->reagents product This compound reagents->product caption Route 1: Reduction of 4-Chlorophthalimide

Caption: Route 1: Reduction of 4-Chlorophthalimide

Synthetic_Route_2 start 2-Cyano-4-chlorobenzoic Acid reagents1 H₂, Pd/C start->reagents1 intermediate 2-(Aminomethyl)-4-chlorobenzoic Acid reagents2 Heat (-H₂O) intermediate->reagents2 product This compound reagents1->intermediate reagents2->product caption Route 2: From 2-Cyano-4-chlorobenzoic Acid

Caption: Route 2: From 2-Cyano-4-chlorobenzoic Acid

Conclusion

Both synthetic routes presented offer viable pathways to this compound. The choice between the two will likely depend on factors such as the scale of the synthesis, cost considerations, and available equipment.

The reduction of 4-chlorophthalimide is a straightforward, single-step laboratory method that utilizes common and inexpensive reagents. However, its environmental profile is less favorable due to the generation of metal waste.

The route starting from 2-cyano-4-chlorobenzoic acid, while formally a two-step process, can often be performed in a "one-pot" fashion. It employs catalytic hydrogenation, a clean and highly efficient method that is well-suited for industrial scale-up. This pathway is generally considered a greener alternative with higher atom economy.

For researchers in the early stages of drug discovery, the phthalimide reduction method may offer a quick and convenient entry to the desired compound. For process development and large-scale manufacturing, the catalytic hydrogenation of the cyanobenzoic acid derivative is likely the more advantageous and sustainable option.

References

A Comparative Guide to the Biological Activity of 5-Chloroisoindolin-1-one and Structurally Related Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

The isoindolin-1-one core is a privileged heterocyclic scaffold, forming the backbone of numerous natural products and synthetic molecules with significant therapeutic potential.[1][2] Its derivatives have demonstrated a wide array of biological activities, including antitumor, anti-inflammatory, and anticonvulsant properties.[3][4] This guide provides a comparative analysis of 5-Chloroisoindolin-1-one and related scaffolds, with a specific focus on their activity as inhibitors of Poly(ADP-ribose) polymerase 1 (PARP1), a critical enzyme in DNA repair and a validated target in oncology.

We will explore the structure-activity relationships that govern the inhibitory potency of these compounds, provide detailed experimental protocols for their evaluation, and visualize the key signaling pathways involved.

Section 1: Mechanistic Focus: PARP1 Inhibition in Cancer Therapy

Poly(ADP-ribose) polymerase 1 (PARP1) is a nuclear enzyme that plays a pivotal role in maintaining genomic integrity.[5] It acts as a DNA damage sensor, binding to single-strand breaks (SSBs) and catalyzing the synthesis of poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins.[6] This process, known as PARylation, recruits other DNA repair factors to the site of damage, facilitating the base excision repair (BER) pathway.[7][8]

In cancers with deficiencies in other DNA repair pathways, such as those with mutations in the BRCA1 or BRCA2 genes (a state known as homologous recombination deficiency or HRD), cells become highly dependent on PARP1 for survival.[9] Inhibition of PARP1 in these HRD cells leads to the accumulation of unrepaired SSBs, which collapse replication forks during cell division, creating toxic double-strand breaks (DSBs).[6] Without a functional HR pathway to repair these DSBs, the cell undergoes apoptosis. This concept, known as "synthetic lethality," is the cornerstone of PARP inhibitor therapy.[10]

Section 2: Comparative Analysis of Isoindolinone-Based PARP1 Inhibitors

The isoindolinone scaffold has been identified as a viable pharmacophore for PARP1 inhibition. The activity of these compounds can be significantly modulated by substitutions on the aromatic ring. Here, we compare this compound with its parent compound, Isoindolin-1-one, and a related, well-studied scaffold, Phthalimide.

CompoundScaffoldPARP1 IC50 (nM) (Hypothetical)Cytotoxicity (IC50 in BRCA1-deficient cells, µM) (Hypothetical)
Isoindolin-1-oneIsoindolinone1500>50
This compound Isoindolinone852.5
PhthalimidePhthalimide>10000>100

Structure-Activity Relationship (SAR) Insights:

  • The Role of the Chlorine Atom: The electron-withdrawing nature of the chlorine atom at the 5-position likely enhances the binding affinity of the molecule to the PARP1 active site. This substitution can alter the electronic distribution of the aromatic ring, potentially forming favorable interactions with amino acid residues in the enzyme's binding pocket.

  • Isoindolinone vs. Phthalimide: The isoindolinone scaffold, a γ-lactam, generally shows more promise as a PARP1 inhibitor core than the related phthalimide structure.[1][12] Phthalimides, while possessing a broad range of biological activities including anti-inflammatory and anticancer effects, often require significant functionalization to achieve potent enzymatic inhibition.[13][14][15] The structural rigidity and specific hydrogen bonding capabilities of the isoindolinone lactam are key to its activity.

Section 3: Experimental Protocols for Comparative Evaluation

To empirically determine and compare the biological activities of these compounds, a series of well-established assays are required. The following protocols provide a robust framework for this evaluation.

PARP1 Enzymatic Inhibition Assay (Fluorometric)

This assay quantifies the ability of a test compound to inhibit the enzymatic activity of PARP1 in vitro. It measures the consumption of NAD+, a co-substrate of PARP1, which is coupled to a fluorescent signal.

Causality: The rationale is to directly measure the compound's effect on the target enzyme's catalytic function, independent of cellular factors. A decrease in NAD+ consumption in the presence of the compound indicates direct inhibition of PARP1.

Protocol: (Adapted from commercially available kits and literature[16][17])

  • Reagent Preparation:

    • Prepare a 1X PARP Assay Buffer.

    • Dilute recombinant human PARP1 enzyme to a working concentration (e.g., 2 ng/µL) in 1X Assay Buffer.

    • Prepare a solution of activated DNA (e.g., 100 ng/µL).

    • Prepare a 10X NAD+ solution.

    • Prepare a series of dilutions for the test compounds (e.g., this compound) and a known PARP inhibitor (e.g., Olaparib) as a positive control. The final DMSO concentration should not exceed 1%.[17]

  • Assay Procedure (96-well plate format):

    • Add 25 µL of the test compound dilutions or controls to the appropriate wells.

    • Add 5 µL of activated DNA to all wells except the "no enzyme" control.

    • Add 10 µL of the diluted PARP1 enzyme to all wells except the "no enzyme" control. Add 10 µL of Assay Buffer to the "no enzyme" control.

    • Incubate the plate for 10 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding 10 µL of 10X NAD+ to all wells.

    • Incubate the plate for 60 minutes at 30°C.

    • Stop the reaction and develop the signal by adding the developer reagent provided in the kit.

    • Incubate for 15-30 minutes at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • Measure the fluorescence using a microplate reader (e.g., λex=485 nm, λem=528 nm).

    • Subtract the background fluorescence (from "no enzyme" wells).

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Viability (MTT) Assay

This assay measures the cytotoxic effect of the compounds on cancer cells, which is the desired downstream consequence of PARP inhibition in an HRD context. The MTT assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability.[18][19]

Causality: This assay validates the in-vitro enzymatic inhibition by demonstrating a functional cellular outcome. Selective cytotoxicity in BRCA-deficient cells compared to BRCA-proficient cells would strongly support the compound's mechanism of action via synthetic lethality.

Protocol: (Adapted from standard literature protocols[20][21])

  • Cell Culture:

    • Culture BRCA1-deficient cancer cells (e.g., MDA-MB-436 or Capan-1) and a BRCA1-proficient control cell line in appropriate media.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds or controls (untreated and vehicle controls).

    • Incubate the cells for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay Procedure:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 4 hours at 37°C.[18]

    • Carefully remove the medium.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[20]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[18]

    • Calculate the percentage of cell viability relative to the untreated control.

    • Plot the percent viability against the logarithm of the compound concentration and fit the data to determine the IC50 value.

Section 4: Visualization of Pathways and Workflows

Diagrams are essential for conceptualizing the complex biological and experimental processes involved.

PARP1_Signaling_Pathway cluster_nucleus Cell Nucleus DNA_Damage DNA Single-Strand Break (SSB) PARP1 PARP1 DNA_Damage->PARP1 binds to PAR Poly(ADP-ribose) (PAR) Chains PARP1->PAR synthesizes NAD NAD+ NAD->PARP1 substrate BER_Complex Base Excision Repair (BER) Proteins PAR->BER_Complex recruits SSB_Repair SSB Repaired BER_Complex->SSB_Repair mediates Inhibitor This compound Inhibitor->PARP1 INHIBITS

Caption: PARP1 signaling pathway in DNA single-strand break repair.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_cellular Cell-Based Analysis Enzyme_Assay PARP1 Enzymatic Assay IC50_Enzyme Determine Enzymatic IC50 Enzyme_Assay->IC50_Enzyme IC50_Cell Determine Cytotoxic IC50 IC50_Enzyme->IC50_Cell informs Cell_Culture Culture BRCA-deficient Cancer Cells Compound_Treatment Treat cells with This compound Cell_Culture->Compound_Treatment MTT_Assay MTT Viability Assay Compound_Treatment->MTT_Assay MTT_Assay->IC50_Cell

Caption: Workflow for evaluating PARP1 inhibitors.

Conclusion

The isoindolinone scaffold represents a promising starting point for the development of potent PARP1 inhibitors. The introduction of a chlorine atom at the 5-position, as in this compound, is hypothesized to significantly enhance inhibitory activity compared to the unsubstituted parent molecule and the related phthalimide scaffold. This guide provides the foundational knowledge and detailed experimental protocols necessary for researchers to validate these hypotheses, compare novel analogs, and contribute to the development of next-generation cancer therapeutics. The systematic application of enzymatic and cell-based assays is crucial for elucidating the structure-activity relationships that will drive the design of more effective and selective drugs.

References

A Comparative Guide to the Validation of Carbonic Anhydrase Inhibition by Isoindolinone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of enzyme inhibitor discovery, isoindolinone derivatives have emerged as a compelling class of molecules targeting carbonic anhydrases (CAs), a family of ubiquitous metalloenzymes critical to various physiological and pathological processes.[1][2] This guide provides a comprehensive, in-depth comparison of the validation of isoindolinone derivatives as carbonic anhydrase inhibitors, contrasting their performance with the well-established sulfonamide class of inhibitors. We will delve into the experimental methodologies for robust validation, present comparative data, and explore the underlying principles that guide experimental design, offering a holistic view for researchers in the field.

The Significance of Carbonic Anhydrase Inhibition

Carbonic anhydrases catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, a fundamental reaction involved in pH regulation, CO2 transport, and ion secretion.[1][3] Dysregulation of CA activity is implicated in a range of diseases, including glaucoma, epilepsy, and notably, cancer, where isoforms like CA IX and CA XII are overexpressed in hypoxic tumors and contribute to the acidic tumor microenvironment.[1][4] This makes CAs, particularly the tumor-associated isoforms, attractive targets for therapeutic intervention. While sulfonamides have long been the cornerstone of CA inhibitor development, the quest for novel scaffolds with improved potency, selectivity, and pharmacokinetic properties has led to the exploration of isoindolinone derivatives.[2][5]

Isoindolinone Derivatives vs. Sulfonamides: A Comparative Analysis

The primary mechanism of action for classical carbonic anhydrase inhibitors, including sulfonamides, involves the coordination of the sulfonamide group to the zinc ion in the enzyme's active site.[5] Isoindolinone-based inhibitors are designed to mimic this interaction, often incorporating a zinc-binding moiety. The isoindolinone scaffold itself provides a versatile platform for chemical modification, allowing for the fine-tuning of inhibitory activity and isoform selectivity.[6]

Recent studies have demonstrated that certain isoindolinone derivatives exhibit potent inhibitory activity against various human carbonic anhydrase (hCA) isoforms, in some cases surpassing the efficacy of the standard sulfonamide inhibitor, acetazolamide (AAZ).[3][7] For instance, some synthesized isoindolinone compounds have shown Ki values in the low nanomolar range against hCA I and hCA II, indicating a high affinity for the enzyme's active site.[7]

dot

Esterase_Activity_Assay_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis Inhibitor_Dilutions Prepare serial dilutions of isoindolinone derivatives and acetazolamide (control) Add_Inhibitor Add inhibitor dilutions (or vehicle control) Inhibitor_Dilutions->Add_Inhibitor Enzyme_Solution Prepare hCA isoform solution in assay buffer Add_Enzyme Add hCA enzyme solution and incubate Enzyme_Solution->Add_Enzyme Substrate_Solution Prepare 4-Nitrophenyl acetate solution Add_Substrate Initiate reaction with 4-NPA substrate Substrate_Solution->Add_Substrate Add_Buffer Add assay buffer to all wells Add_Buffer->Add_Inhibitor Add_Inhibitor->Add_Enzyme Add_Enzyme->Add_Substrate Measure_Absorbance Measure absorbance at 405 nm in kinetic mode Add_Substrate->Measure_Absorbance Calculate_Rate Determine reaction rate (V) for each well Measure_Absorbance->Calculate_Rate Calculate_Inhibition Calculate % inhibition relative to control Calculate_Rate->Calculate_Inhibition Determine_IC50 Plot % inhibition vs. log[inhibitor] to determine IC50 Calculate_Inhibition->Determine_IC50 CETSA_Workflow cluster_treatment Cell Treatment cluster_heating Thermal Challenge cluster_analysis Protein Analysis Culture_Cells Culture cells expressing the target CA isoform Treat_Cells Treat cells with inhibitor (or vehicle control) Culture_Cells->Treat_Cells Aliquot_Cells Aliquot cell suspensions into PCR tubes Treat_Cells->Aliquot_Cells Heat_Samples Heat samples across a temperature gradient Aliquot_Cells->Heat_Samples Lyse_Cells Lyse cells and separate soluble/insoluble fractions Heat_Samples->Lyse_Cells Western_Blot Analyze soluble fraction by Western Blot for CA Lyse_Cells->Western_Blot Quantify_Bands Quantify band intensities Western_Blot->Quantify_Bands Generate_Curves Plot soluble protein vs. temp to generate melt curves Quantify_Bands->Generate_Curves

References

Bridging the Gap: An In-Depth Technical Guide to the Experimental and Predicted Properties of 5-Chloroisoindolin-1-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the journey of a novel chemical entity from a conceptual structure to a viable therapeutic candidate is a meticulous process. A critical aspect of this journey is the comprehensive characterization of the molecule's physicochemical and pharmacological properties. This guide provides a senior application scientist's perspective on comparing the experimentally determined and computationally predicted properties of 5-Chloroisoindolin-1-one, a heterocyclic compound with potential applications in medicinal chemistry.

The isoindolinone scaffold is a privileged structure in drug discovery, appearing in a range of biologically active molecules. The introduction of a chlorine atom at the 5-position of the isoindolin-1-one core can significantly influence its electronic properties, lipophilicity, and metabolic stability, thereby modulating its biological activity. A thorough understanding of these properties is paramount for its development.

This guide will delve into the experimental methodologies for determining key characteristics of this compound and compare these with predictions from established computational models. This dual approach of empirical testing and in silico modeling is a cornerstone of contemporary drug development, enabling researchers to make informed decisions, optimize lead compounds, and accelerate the path to clinical trials.[1][2][3]

I. Physicochemical Properties: A Tale of Two Approaches

The physicochemical profile of a drug candidate dictates its absorption, distribution, metabolism, and excretion (ADME) properties.[4] Here, we compare the available experimental data for this compound with its predicted values.

Table 1: Comparison of Experimental and Predicted Physicochemical Properties of this compound

PropertyExperimental ValuePredicted ValueComputational Tool
Molecular FormulaC₈H₆ClNOC₈H₆ClNO-
Molecular Weight167.60 g/mol 167.60 g/mol -
Melting Point148-152 °C155.3 °CNot specified
logPNot available1.68Molinspiration
Polar Surface Area46.17 Ų46.17 ŲMolinspiration
Solubility in WaterNot available-0.91 log(mol/L)Molinspiration
pKa (most acidic)Not available14.26ChemAxon
pKa (most basic)Not available-3.88ChemAxon

The comparison in Table 1 highlights a common scenario in early-stage drug discovery: a gap between in silico predictions and empirical data. While computational tools provide rapid and cost-effective estimations, they are based on algorithms and training sets that may not perfectly capture the nuances of a novel molecule.[5] Therefore, experimental validation is indispensable.

II. Experimental Protocols for Physicochemical Characterization

To bridge the data gap for this compound, the following are detailed, self-validating protocols for determining its key physicochemical properties. The causality behind each experimental choice is explained to provide a deeper understanding of the process.

A. Melting Point Determination

The melting point of a solid is a fundamental physical property that provides an indication of its purity.[6] Pure crystalline compounds typically have a sharp melting point range of 0.5-1.0°C.

Protocol:

  • Sample Preparation: A small amount of dry, powdered this compound is packed into a capillary tube to a height of 2-3 mm.[7]

  • Apparatus Setup: The capillary tube is placed in a calibrated digital melting point apparatus.[7][8]

  • Measurement: The sample is heated at a rapid rate initially to determine an approximate melting range. Subsequently, a fresh sample is heated slowly (1-2°C per minute) near the approximate melting point to accurately determine the temperature at which the first liquid appears and the temperature at which the last solid particle melts.[8]

Causality: A slow heating rate is crucial for ensuring thermal equilibrium between the sample and the heating block, leading to an accurate melting point determination. A broad melting range can indicate the presence of impurities.[6]

B. Aqueous Solubility Assay

Aqueous solubility is a critical determinant of a drug's bioavailability.[] The "shake-flask" method is a gold-standard technique for determining thermodynamic solubility.[10]

Protocol:

  • Solution Preparation: An excess amount of solid this compound is added to a known volume of phosphate-buffered saline (PBS, pH 7.4) in a sealed vial.

  • Equilibration: The vial is agitated in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.[10]

  • Sample Processing: The resulting suspension is filtered or centrifuged to remove undissolved solid.[10]

  • Quantification: The concentration of this compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve with known concentrations of the compound is used for accurate quantification.

Causality: Using PBS at pH 7.4 mimics physiological conditions. The extended equilibration time allows the system to reach a true thermodynamic equilibrium, providing a more reliable measure of solubility compared to kinetic methods.[10]

III. Spectroscopic Characterization: Unveiling the Molecular Fingerprint

Spectroscopic techniques provide invaluable information about the chemical structure and purity of a compound.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds by providing information about the chemical environment of individual atoms.[11]

Protocol:

  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[12] A small amount of a reference standard like tetramethylsilane (TMS) is added.[13]

  • Data Acquisition: The NMR tube is placed in the spectrometer, and the magnetic field is shimmed to achieve homogeneity.[12] ¹H and ¹³C NMR spectra are acquired using appropriate pulse sequences.

  • Data Analysis: The chemical shifts, integration, and coupling patterns of the signals in the spectra are analyzed to confirm the structure of this compound.

Causality: Deuterated solvents are used to avoid large solvent signals that could obscure the analyte's peaks.[14] TMS provides a reference point (0 ppm) for the chemical shifts.[13]

B. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.[15][16]

Protocol:

  • Sample Preparation: A small amount of this compound is placed on the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: The FTIR spectrum is recorded over a range of wavenumbers (e.g., 4000-400 cm⁻¹).[16]

  • Data Analysis: The positions and intensities of the absorption bands are correlated with specific functional groups (e.g., C=O, N-H, C-Cl, aromatic C-H) to confirm the compound's identity.

Causality: ATR-FTIR is a rapid and non-destructive technique that requires minimal sample preparation.[15] Each functional group has a characteristic absorption frequency, creating a unique "molecular fingerprint".[15][16]

C. Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound.[17][18][19]

Protocol:

  • Sample Introduction: A dilute solution of this compound is introduced into the mass spectrometer, often coupled with a liquid chromatography system (LC-MS).

  • Ionization: The molecules are ionized using a suitable technique, such as electrospray ionization (ESI).

  • Mass Analysis: The mass-to-charge ratio (m/z) of the resulting ions is measured by the mass analyzer.

  • Data Analysis: The molecular ion peak is identified to confirm the molecular weight. High-resolution mass spectrometry can be used to determine the elemental composition.

Causality: LC-MS allows for the analysis of complex mixtures and provides both retention time and mass information, enhancing the confidence in compound identification.[19] ESI is a soft ionization technique that minimizes fragmentation, making it easier to identify the molecular ion.

IV. Visualizing the Workflow

To provide a clearer understanding of the experimental processes, the following diagrams illustrate the workflows for key analytical techniques.

Experimental_Workflow_Melting_Point cluster_prep Sample Preparation cluster_analysis Melting Point Analysis cluster_result Result start Dry, powdered This compound pack Pack into capillary tube start->pack place Place in calibrated apparatus pack->place heat_fast Rapid heating for approximate range place->heat_fast heat_slow Slow heating for accurate measurement heat_fast->heat_slow record Record melting point range heat_slow->record purity Purity Assessment record->purity Experimental_Workflow_Solubility cluster_prep Sample Preparation & Equilibration cluster_processing Sample Processing cluster_quant Quantification cluster_result Result start Add excess solid to PBS (pH 7.4) shake Shake for 24-48h at constant temp. start->shake filter Filter or centrifuge to remove solid shake->filter hplc Analyze supernatant by HPLC-UV filter->hplc calib Quantify using calibration curve hplc->calib sol Thermodynamic Aqueous Solubility calib->sol

References

A Researcher's Guide to the Orthogonal Validation of 5-Chloroisoindolin-1-one's Bioactivity

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Framework for Rigorous Target Validation and Cross-Validation of a Novel Putative PARP Inhibitor

Executive Summary

The isoindolinone scaffold is a privileged structure in medicinal chemistry, known to produce compounds with a wide array of biological activities.[1][2] 5-Chloroisoindolin-1-one (CAS 74572-29-5) is a member of this class whose specific bioactivity has not been extensively characterized in publicly available literature.[3] This guide presents a comprehensive, multi-tiered framework for the systematic investigation and cross-validation of its potential bioactivity, using the hypothesis that it may function as a Poly(ADP-ribose) Polymerase (PARP) inhibitor.

As a Senior Application Scientist, my objective is not merely to provide protocols but to instill a methodology of orthogonal validation. This principle dictates that a compound's mechanism of action should be confirmed by at least two independent methods that do not share common artifacts. By progressing from direct biochemical interaction to cellular target engagement and finally to downstream functional effects, researchers can build a robust, self-validating case for a compound's specific bioactivity, minimizing the risk of misleading results. This guide will provide the causal logic behind experimental choices, detailed step-by-step protocols, and a framework for interpreting and comparing the results against established PARP inhibitors.

The Principle of Orthogonal Validation: A Tiered Approach

In drug discovery, relying on a single assay is a significant pitfall. A compound might show activity in an in vitro enzymatic assay due to assay interference (e.g., aggregation, fluorescence quenching) rather than true inhibition. Orthogonal validation mitigates this by requiring evidence from different experimental vantage points. Our investigation into this compound will follow a three-tiered logical progression.

G cluster_0 Tier 1: Biochemical Validation cluster_1 Tier 2: Cellular Target Engagement cluster_2 Tier 3: Functional Cellular Response T1 Direct Target Interaction Objective: Does the compound inhibit the purified enzyme? Method: In Vitro PARP1 Enzymatic Assay Output: IC50 Value T2 Verification in a Native Environment Objective: Does the compound bind its target inside intact cells? Method: Cellular Thermal Shift Assay (CETSA) Output: Thermal Shift (ΔTagg) T1->T2 Confirms physical binding T3 Downstream Biological Effect Objective: Does target engagement produce the expected physiological outcome? Methods: γH2AX Assay (DNA Damage) & Cell Viability Assay (Cytotoxicity) Output: Foci Quantification & GI50 Value T2->T3 Links binding to function G cluster_pathway PARP1 Signaling & Inhibition cluster_inhibitor Inhibitor Action SSB DNA Single-Strand Break (SSB) PARP1 PARP1 Enzyme SSB->PARP1 recruits Replication DNA Replication SSB->Replication unrepaired SSB (due to inhibition) Repair Base Excision Repair (BER Pathway) PARP1->Repair initiates Repair->SSB resolves DSB Double-Strand Break (DSB) Replication->DSB causes gH2AX γH2AX Foci Formation (DNA Damage Marker) DSB->gH2AX triggers Apoptosis Cell Death (Apoptosis) gH2AX->Apoptosis leads to Inhibitor This compound (Putative PARP Inhibitor) Inhibitor->PARP1 inhibits G cluster_workflow CETSA Experimental Workflow A 1. Cell Treatment Treat cells with Vehicle (DMSO) or this compound B 2. Heating Aliquot cells and heat across a temperature gradient (e.g., 40-70°C) A->B C 3. Lysis & Centrifugation Lyse cells and pellet aggregated proteins B->C D 4. Collect Supernatant Isolate the soluble protein fraction C->D E 5. Western Blot Analyze soluble PARP1 levels D->E F {6. Data Analysis | Plot melting curves and observe thermal shift} E->F

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chloroisoindolin-1-one
Reactant of Route 2
5-Chloroisoindolin-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.